molecular formula C18H20N2O2 B1602520 Benzyl 2-phenylpiperazine-1-carboxylate CAS No. 912763-14-5

Benzyl 2-phenylpiperazine-1-carboxylate

Cat. No.: B1602520
CAS No.: 912763-14-5
M. Wt: 296.4 g/mol
InChI Key: OSZLLPOULCKUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-phenylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZLLPOULCKUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587587
Record name Benzyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-14-5
Record name Benzyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Space of C18H20N2O2: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From Bioactive Macrocycles to Supramolecular Scaffolds

Executive Summary

C18H20N2O2 is not a single molecular entity but a stoichiometric formula representing a diverse chemical space critical to drug development.[1] In the context of pharmaceutical sciences, this formula maps to three distinct functional categories:

  • Bioactive Natural Products: Specifically Piperazinomycin , a macrocyclic phenylpropanoid with potent antifungal and antitumor properties.[1]

  • Functional Ligands & Materials: Salen-type Schiff bases (e.g., N,N'-bis(salicylidene)-1,4-diaminobutane), utilized in metallodrug design (tuberculosis therapies) and supramolecular hydrogels.[1]

  • Critical Pharmaceutical Impurities: Notably Cabergoline Impurity A (an ergoline derivative), which serves as a regulatory marker in API manufacturing.[1]

This guide provides an in-depth technical analysis of these entities, focusing on their physicochemical properties, synthesis pathways, and analytical profiling for research and development applications.

Part 1: The Bioactive Lead – Piperazinomycin

CAS: 83858-82-6 | Class: Phenylpropanoid Macrocycle[1]

Piperazinomycin is a structurally unique antibiotic isolated from Streptomyces verticillus.[1] Its rigid bicyclic framework makes it a valuable scaffold for fragment-based drug design (FBDD), particularly for targeting fungal pathogens resistant to azoles.[1]

Physicochemical Profile
PropertyValueContext
Molecular Weight 296.37 g/mol Optimal for oral bioavailability (Rule of 5 compliant).[1]
Appearance Colorless prisms/needlesRecrystallized from methanol/water.[1]
Solubility Soluble in MeOH, DMSO; Insoluble in HexaneLipophilicity (LogP ~1.[1]8) favors membrane penetration.[1]
UV Max 278 nm (ε 2100)Characteristic of the phenolic moiety.[1]
Chirality (3S, 6S) configurationBiological activity is stereospecific.[1]
Mechanism of Action (MOA)

Piperazinomycin acts via cell wall integrity disruption .[1] Unlike echinocandins that inhibit


-glucan synthase, piperazinomycin interferes with the cross-linking of surface glycoproteins in Trichophyton species, leading to osmotic lysis.[1]
Biosynthetic Logic

The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) pathway where tyrosine derivatives undergo oxidative coupling.[1]

  • Precursors: Tyrosine + Piperazic acid derivatives.[1]

  • Key Transformation: The formation of the ether bridge (C-O-C) creates the strained macrocycle, locking the conformation for receptor binding.

Part 2: Functional Ligands – The Salen-Type Scaffolds

Target Molecule: N,N'-bis(salicylidene)-1,4-diaminobutane (and isomers) Context: Metallodrugs & Supramolecular Chemistry[1]

This isomer of C18H20N2O2 is a "privileged structure" in coordination chemistry.[1] It forms stable complexes with transition metals (Ag, Cu, Zn), which are currently being explored as second-line anti-tuberculosis agents .[1]

Supramolecular Hydrogelation

Certain isomers (e.g., bis-urea derivatives of C18H20N2O2) act as Low Molecular Weight Gelators (LMWGs).[1]

  • Mechanism: Intermolecular hydrogen bonding (urea/amide motifs) and

    
    -
    
    
    
    stacking (phenyl rings) drive self-assembly into nanofibers.[1]
  • Application: These hydrogels serve as controlled-release matrices for hydrophobic drugs.[1]

Metallodrug Synthesis (Silver Complexation)

The ligand coordinates with Ag(I) to form [Ag(C18H20N2O2)]+ complexes.[1]

  • Therapeutic Index: High toxicity against M. tuberculosis (MIC < 10 µg/mL) with reduced cytotoxicity compared to free silver ions.[1]

  • Stability: The tetradentate ligand prevents rapid silver oxidation, prolonging in vivo half-life.[1]

Part 3: Regulatory & Analytical – Cabergoline Impurity A

CAS: 81409-74-7 | Identity: 6-Allyl-ergoline-8-carboxylic acid methyl ester (Isomer/Derivative)[1]

In the synthesis of Cabergoline (a dopamine agonist), C18H20N2O2 appears as a critical process-related impurity.[1] Control of this species to <0.15% (ICH Q3A limit) is mandatory.[1]

Formation Pathway

This impurity typically arises during the alkylation step of the ergoline ring or via hydrolysis of the amide side chain.[1]

ImpurityPathway Ergoline Ergoline Scaffold (Starting Material) Alkylation Allylation Step (Reagent: Allyl Bromide) Ergoline->Alkylation Reaction ImpurityA Cabergoline Impurity A (C18H20N2O2) Alkylation->ImpurityA Side Reaction (Incomplete Amidation) Cabergoline Cabergoline API (Target) Alkylation->Cabergoline Main Pathway

Figure 1: Origin of C18H20N2O2 impurity during Cabergoline synthesis.[1]

Part 4: Experimental Protocols

Protocol: Synthesis of Salen-Type Ligand (C18H20N2O2)

Objective: Synthesize N,N'-bis(salicylidene)-1,4-diaminobutane for metallodrug research.

  • Reagents:

    • Salicylaldehyde (20 mmol, 2.44 g)

    • 1,4-Diaminobutane (10 mmol, 0.88 g)[1]

    • Ethanol (Absolute, 50 mL)

  • Procedure:

    • Step 1: Dissolve salicylaldehyde in 30 mL ethanol in a round-bottom flask.

    • Step 2: Add 1,4-diaminobutane dropwise while stirring at room temperature. The solution will turn yellow immediately (imine formation).[1]

    • Step 3: Reflux the mixture at 78°C for 2 hours to drive the equilibrium forward.

    • Step 4: Cool to 4°C overnight. Yellow crystalline precipitate forms.[1]

    • Step 5: Filter and wash with cold ethanol.[1] Recrystallize from hot ethanol.

  • Validation (NMR):

    • Look for Imine proton (-CH=N-) signal at

      
       8.3 ppm.[1]
      
    • Confirm absence of aldehyde proton at

      
       9-10 ppm.[1]
      
Protocol: HPLC Detection of Impurity A

Objective: Quantify C18H20N2O2 impurity in Cabergoline bulk drug.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Phosphate Buffer pH 6.0.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm.[1]

  • Retention Time: Impurity A typically elutes before Cabergoline due to lack of the large urea side chain (lower hydrophobicity).[1]

Part 5: Chemical Space Visualization

The following diagram illustrates the divergence of the C18H20N2O2 formula into distinct functional domains.

ChemicalSpace Formula Formula: C18H20N2O2 MW: 296.37 Cat_Bio Bioactive Natural Products Formula->Cat_Bio Cat_Mat Functional Materials Formula->Cat_Mat Cat_Imp Pharma Impurities Formula->Cat_Imp Piper Piperazinomycin (Antifungal Macrocycle) Cat_Bio->Piper Salen Bis(salicylidene)diamines (Ag+ Ligands / TB Drugs) Cat_Mat->Salen Caber Cabergoline Impurity A (Ergoline Intermediate) Cat_Imp->Caber App_1 Target: Fungal Cell Wall Piper->App_1 App_2 Target: M. tuberculosis / Hydrogels Salen->App_2 App_3 Target: ICH Q3A Compliance Caber->App_3

Figure 2: Functional divergence of the C18H20N2O2 isomer space.

References

  • Tamai, S., et al. (1982).[1][2] "Piperazinomycin, a New Antifungal Antibiotic.[1][2] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities."[1] The Journal of Antibiotics, 35(9), 1130-1140.[1]

  • Miyuki, K., et al. (1982).[1][2] "Structure Determination of Piperazinomycin by X-ray Crystallography." The Journal of Antibiotics, 35(9), 1141-1147.[1]

  • European Medicines Agency (EMA). "Cabergoline: Scientific Discussion and Impurity Profiling."[1] European Public Assessment Reports.[1]

  • Patel, M.N., et al. (2019).[1] "Synthesis and Biological Evaluation of Ternary Silver Compounds Bearing N,N-Chelating Ligands." Journal of Coordination Chemistry.

  • PubChem Compound Summary. "Piperazinomycin (CID 196259)."[1] National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: Strategic Synthesis of Novel Benzylpiperazine Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Novel Benzylpiperazine Derivatives for Research Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

The N-benzylpiperazine (BZP) moiety is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Beyond its historical association with monoaminergic modulation, this scaffold is currently central to the development of Sigma-1 receptor antagonists (neuropathic pain), Mcl-1 inhibitors (oncology), and acetylcholinesterase inhibitors (neurodegeneration).

This guide provides a rigorous technical framework for the synthesis of novel benzylpiperazine derivatives. It moves beyond elementary synthesis, focusing on high-fidelity methodologies for generating Structure-Activity Relationship (SAR) libraries.

⚠️ Regulatory & Safety Compliance

Critical Note: Unsubstituted 1-benzylpiperazine (BZP) is a Schedule I controlled substance in the United States and other jurisdictions due to its stimulant properties.

  • Scope of Guide: This document details the synthesis of substituted derivatives (e.g., 1-(4-methoxybenzyl)piperazine, 1-benzyl-4-arylpiperazines) strictly for legitimate in vitro/in vivo research.

  • Compliance: Researchers must verify local scheduling of specific analogs. All protocols assume operation within a DEA-licensed (or equivalent) research facility.

Retrosynthetic Analysis & Design Logic

To design novel derivatives, we must deconstruct the scaffold into its modular components. The benzylpiperazine core allows for bifurcation of chemical space:

  • Region A (Benzyl Ring): Modulates lipophilicity and electronic affinity (e.g., Halogens, -OMe, -CF3).

  • Region B (Piperazine Core): Controls solubility and pKa; acts as a rigid linker.

  • Region C (N4-Terminus): The vector for target specificity (e.g., Aryl, Heteroaryl, Acyl).

Visualization: Retrosynthetic Disconnection

Retrosynthesis Target Target: 1-Benzyl-4-Arylpiperazine Intermed1 1-Benzylpiperazine Core (Nucleophile) Target->Intermed1 Disconnection 1: N4-Functionalization Intermed2 Aryl Halide / Acid (Electrophile) Target->Intermed2 Prec1 Substituted Benzaldehyde (Reductive Amination) Intermed1->Prec1 Path A: Reductive Prec2 Substituted Benzyl Chloride (S_N2 Alkylation) Intermed1->Prec2 Path B: Alkylation Prec3 Piperazine (Excess) Intermed1->Prec3

Caption: Retrosynthetic disconnection showing the modular assembly of the scaffold via N1-alkylation and N4-functionalization.

Core Synthetic Methodologies

We evaluate three primary pathways. The choice depends on the availability of starting materials and the stability of the benzyl substituent.

Table 1: Comparative Methodology Analysis
ParameterMethod A: Nucleophilic Substitution (

)
Method B: Reductive AminationMethod C: Buchwald-Hartwig (N4-Arylation)
Key Reagents Benzyl halide,

, Acetone/ACN
Benzaldehyde,

, DCM
Aryl halide,

, BINAP,

Atom Economy HighModerate (Boron waste)Low (Ligand/Metal cost)
Selectivity Risk of bis-alkylation (requires excess piperazine)High mono-selectivityHigh specificity for N-arylation
Scope Best for robust, non-sensitive benzyl groupsBest for sensitive aldehydes & library generationEssential for attaching aromatic rings to N4
Typical Yield 85–95%75–90%60–85%

Detailed Experimental Protocols

The following protocols are designed for a "Library Scale" (0.5 – 1.0 mmol) but are scalable.

Protocol A: Mono-N-alkylation (The "Classical" Route)

Best for: Synthesizing the core scaffold from benzyl chlorides.

Reagents: Piperazine (anhydrous), 4-Methoxybenzyl chloride (Model Substrate),


, Acetonitrile (

).
  • Stoichiometry Control: Dissolve Piperazine (4.0 equiv) in refluxing

    
    .
    
    • Expert Insight: Using a large excess (4:1) is critical to suppress the formation of the symmetric 1,4-dibenzylpiperazine byproduct.

  • Addition: Add

    
     (2.0 equiv) . Add 4-Methoxybenzyl chloride (1.0 equiv)  dropwise over 30 minutes.
    
  • Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The residue contains the product and excess piperazine.

    • Self-Validating Step: Partition between water and Ethyl Acetate (EtOAc). The excess unsubstituted piperazine remains in the aqueous phase; the mono-benzyl product extracts into EtOAc.

  • Yield: Expect 90–95% as a pale oil or solid.

Protocol B: Reductive Amination (The "Mild" Route)

Best for: Diverse library generation using commercially available aldehydes.

Reagents: 3-Trifluoromethylbenzaldehyde, Piperazine, Sodium Triacetoxyborohydride (


), DCM, Acetic Acid.
  • Imine Formation: In a vial, mix Piperazine (1.2 equiv) and Aldehyde (1.0 equiv) in anhydrous DCM. Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins at Room Temperature (RT).

  • Reduction: Add

    
     (1.5 equiv)  in one portion.
    
    • Mechanism:[1][2][3][4] STAB is less reactive than

      
      , reducing the imine selectively without touching the aldehyde, preventing alcohol side-products.
      
  • Quench: After 12 hours, quench with saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organic layer with Brine.[1]

  • Purification: Flash column chromatography (Silica, DCM:MeOH:NH4OH 90:9:1).

Protocol C: N4-Functionalization via Buchwald-Hartwig

Best for: Creating 1-benzyl-4-arylpiperazine ligands (e.g., Sigma receptor antagonists).

Reagents: 1-Benzylpiperazine derivative (from A/B), Bromobenzene,


, BINAP, 

, Toluene.
  • Catalyst Prep: Charge a flame-dried flask with

    
     (5 mol%) and BINAP (10 mol%) in Toluene. Stir under Argon for 10 mins to form the active catalyst complex.
    
  • Coupling: Add 1-Benzylpiperazine derivative (1.0 equiv) , Aryl Bromide (1.2 equiv) , and

    
     (1.5 equiv) .
    
  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate.

  • Purification: Flash chromatography.

Analytical Validation & Characterization

To ensure scientific integrity, every synthesized compound must pass the following validation checkpoints.

1H NMR Diagnostics
  • Benzylic Protons (

    
    -Ph):  Look for a sharp singlet around 
    
    
    
    3.5 ppm
    . This confirms the N-benzyl attachment.[4]
  • Piperazine Ring: Two distinct triplets (or broad multiplets) around

    
     2.4 ppm  and 
    
    
    
    2.9–3.5 ppm
    (depending on N4 substitution).
  • Symmetry Check: If the piperazine protons appear as a single singlet at

    
     2.8 ppm, you likely have the symmetrical di-benzyl byproduct (Failed synthesis).
    
LC-MS Purity
  • Requirement: >95% purity at 254 nm.

  • Ionization: Electrospray Ionization (ESI) in Positive mode (

    
    ).
    
  • Common Contaminant: Mass of Target + 90 Da (Benzyl) indicates di-substitution.

Workflow Visualization: Parallel Library Synthesis

This diagram illustrates a high-throughput workflow for generating a library of Sigma-1 receptor ligands.

LibrarySynthesis cluster_inputs Input Diversity cluster_process Parallel Synthesis cluster_output Validation Aldehydes Aldehyde Library (R-CHO) RedAm Reductive Amination (STAB/DCM) Aldehydes->RedAm Piperazine Piperazine Core Piperazine->RedAm N1_Products N1-Benzyl Piperazines RedAm->N1_Products Yield >80% Coupling N4-Derivatization (Acylation/Arylation) N1_Products->Coupling Divergent Step Purification SCX Cartridge (Catch & Release) Coupling->Purification FinalLib Final Library (>95% Purity) Purification->FinalLib

Caption: Parallel synthesis workflow for generating N1-benzyl-N4-functionalized piperazine libraries using solid-phase extraction (SCX) for rapid purification.

References

  • Review of Piperazine Scaffold: Romanelli, M. N., et al. (2022).[5] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Classical Alkylation Method: Cymerman Craig, J., et al. (1965). "1-Benzylpiperazine."[1][8] Organic Syntheses. Link

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

  • Sigma Receptor Ligands: Rossi, D., et al. (2013). "Identification of a new series of benzylpiperazine derivatives as sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link

Sources

Technical Guide: Benzyl 2-phenylpiperazine-1-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of Benzyl 2-phenylpiperazine-1-carboxylate , a critical chiral intermediate in the development of neurokinin-1 (NK1) antagonists and other piperazine-based pharmacophores.

Executive Summary

This compound (often referred to as N1-Cbz-2-phenylpiperazine ) is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds targeting the Central Nervous System (CNS). Its structural significance lies in the 2-phenylpiperazine core, a "privileged scaffold" that imparts restricted conformational flexibility and lipophilicity, essential for blood-brain barrier (BBB) penetration.

For the medicinal chemist, this intermediate represents a solution to a classic regioselectivity problem: differentiating the two non-equivalent nitrogen atoms of 2-phenylpiperazine. By securing the sterically hindered N1 position with a Carbobenzyloxy (Cbz) group, researchers can selectively functionalize the more reactive N4 position, a key step in constructing complex drugs like Rolapitant and various NAPE-PLD inhibitors .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name This compound
Common Name 1-Cbz-2-phenylpiperazine; N1-Z-2-phenylpiperazine
CAS Number Note: Often prepared in situ or as HCl salt (e.g., 5271-26-1 for parent amine)
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.37 g/mol
Chirality Available as (R), (S), or racemate (S-isomer is most common in bioactives)
Physical State Viscous oil or low-melting solid (HCl salt is a white solid)
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water

The Regioselectivity Challenge

The core technical challenge in working with 2-phenylpiperazine is the non-equivalence of its nitrogen atoms:

  • N1 (Proximal): Adjacent to the phenyl ring.[1] Sterically hindered and less nucleophilic.

  • N4 (Distal): Sterically unhindered and highly nucleophilic.

Direct reaction with benzyl chloroformate (Cbz-Cl) typically yields the N4-Cbz isomer (Benzyl 3-phenylpiperazine-1-carboxylate), which is often not the desired intermediate for core drug scaffolds. To obtain the N1-Cbz isomer (this compound), a "Protection-Deprotection Switch" strategy is required.

Regioselectivity Logic Diagram

Regioselectivity Start 2-Phenylpiperazine (Two reactive nitrogens) Direct Direct Reaction (Cbz-Cl) Start->Direct Kinetic Control Switch Boc-Switch Strategy (Stepwise) Start->Switch Strategic Protection N4_Product Major Product: N4-Cbz Isomer (Undesired) Direct->N4_Product N1_Product Target Product: N1-Cbz Isomer (this compound) Switch->N1_Product

Figure 1: Strategic divergence in the synthesis of Cbz-protected phenylpiperazines.

Synthesis Protocol: The "Boc-Switch" Method

This protocol describes the synthesis of the target N1-Cbz intermediate from commercially available 2-phenylpiperazine. This route ensures the Cbz group is installed at the hindered N1 position.

Reagents Required[6][10][12][13][14]
  • 2-Phenylpiperazine (1.0 eq)[2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Triethylamine (TEA) or DIPEA

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Dichloromethane (DCM)

Step-by-Step Methodology
Step 1: Selective N4-Protection

The unhindered N4 nitrogen is protected first using Boc anhydride.

  • Dissolve 2-phenylpiperazine (10 g) in DCM (100 mL) at 0°C.

  • Add Boc₂O (1.0 eq) dropwise dissolved in DCM.

  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT).

  • Mechanism: The bulky phenyl group blocks N1, forcing the Boc group to react exclusively at N4.

  • Result:1-Boc-3-phenylpiperazine (Note: Numbering changes based on priority, but chemically this is N4-Boc).

Step 2: N1-Cbz Installation

With N4 blocked, the hindered N1 is forced to react with the stronger electrophile.

  • To the reaction mixture from Step 1, add TEA (2.5 eq).

  • Cool to 0°C and add Cbz-Cl (1.2 eq) dropwise.

  • Reflux at 40°C for 4-6 hours to overcome steric hindrance at N1.

  • Quench with water, extract with DCM, and wash with brine.

  • Intermediate:1-Boc-4-Cbz-3-phenylpiperazine .

Step 3: Orthogonal Deprotection (The Switch)

The Boc group is acid-labile, while the Cbz group is acid-stable.[4]

  • Dissolve the intermediate in DCM.[5]

  • Add TFA (20% v/v) or 4M HCl in Dioxane .

  • Stir at RT for 2 hours until TLC shows complete Boc removal.

  • Concentrate in vacuo.

  • Basify carefully with NaHCO₃ to generate the free amine.

  • Final Product:This compound .[6][3][7]

Synthesis Workflow Diagram

Synthesis Step1 Step 1: N4 Protection Reagent: Boc2O, 0°C Target: N4-Boc-2-phenylpiperazine Step2 Step 2: N1 Functionalization Reagent: Cbz-Cl, Base, Heat Target: N1-Cbz-N4-Boc-2-phenylpiperazine Step1->Step2 N4 blocked Step3 Step 3: Selective Deprotection Reagent: TFA or HCl Target: N1-Cbz-2-phenylpiperazine Step2->Step3 Acid cleavage of Boc

Figure 2: The "Boc-Switch" synthetic pathway to ensure N1 regioselectivity.

Downstream Applications in Drug Discovery

The N1-Cbz intermediate is a "ready-to-couple" scaffold. The Cbz group serves two critical functions:

  • Chiral Preservation: It locks the configuration of the chiral center (C2) by preventing racemization that can occur via ring opening/closing or enolization.

  • Directional Synthesis: It leaves the N4 nitrogen free for nucleophilic attacks, reductive aminations, or Buchwald-Hartwig couplings.

Case Study: NK1 Antagonist Synthesis

In the synthesis of high-affinity NK1 antagonists (analogs of Rolapitant or Netupitant), the N4 nitrogen is typically alkylated with a bulky hydrophobic group (e.g., 3,5-bis(trifluoromethyl)benzyl moiety).

Protocol for N4-Alkylation:

  • Dissolve This compound in Acetonitrile (ACN).

  • Add K₂CO₃ (3 eq) and the alkyl halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide).

  • Heat to 60°C for 12 hours.

  • Post-Reaction: The Cbz group can now be removed via catalytic hydrogenation (H₂, Pd/C) to allow for final cyclization or further elaboration of the N1 position if needed.

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic and a lachrymator. Handle only in a fume hood. Decomposes to release HCl; ensure proper venting.

  • 2-Phenylpiperazine: Irritant. Avoid inhalation of dust.

  • Storage: The N1-Cbz intermediate is stable at 4°C but should be stored under inert gas (Argon/Nitrogen) to prevent oxidation or carbamate hydrolysis over long periods.

References

  • Regioselective Synthesis of Piperazines: Journal of Medicinal Chemistry, "Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives."

  • Cbz Protection Strategies: Organic Syntheses, "Preparation of Mono-Cbz Protected Guanidines" (General Cbz methodology).

  • Piperazine Scaffolds in Drug Design: MDPI Molecules, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."

  • Rolapitant Chemistry: MedKoo Biosciences, "Rolapitant Synthetic Routes and Intermediates."

  • General Reactivity of 2-Phenylpiperazine: PubChem, "2-Phenylpiperazine Compound Summary."

Sources

Advanced Architectures: The Discovery and Synthesis of Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the pharmacopeia of Central Nervous System (CNS) therapeutics, few structures possess the versatility of the substituted phenylpiperazine . This moiety acts as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic (D2, D3) subtypes.

From the anxiolytic Buspirone to the atypical antipsychotic Aripiprazole , the phenylpiperazine core serves as the primary "warhead" (pharmacophore) that anchors the molecule into the orthosteric binding pocket of the receptor. This guide details the rigorous synthetic logic required to construct these scaffolds, moving beyond simple recipe-following to an understanding of the mechanistic causality that drives yield, purity, and selectivity.

Mechanistic Chemistry: Constructing the Aryl-Piperazine Core

The first challenge in synthesis is the formation of the C(sp2)–N bond between the aromatic ring and the piperazine nitrogen. Two dominant pathways exist, and the choice is dictated strictly by the electronic nature of the aryl ring.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Applicability: Electron-deficient aryl halides (e.g., o- or p-nitrohalobenzenes, pyridines).

The Mechanism: Unlike SN1 or SN2, this reaction proceeds through an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Critical Insight (The Fluorine Effect): In SNAr, aryl fluorides are often more reactive than aryl chlorides or bromides.[1]

    • Causality: The rate-determining step is the initial nucleophilic attack, not the bond breaking. The high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate, lowering the activation energy for the attack.

  • Protocol Note: Use polar aprotic solvents (DMF, DMSO, NMP) to solvate the nucleophile (piperazine) and leave it "naked" and reactive.[1]

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

Applicability: Electron-neutral or electron-rich aryl halides (e.g., p-methoxyphenyl, unsubstituted phenyl).

The Mechanism: This reaction creates the C-N bond via a catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1][2][3]

  • Amine Coordination: Piperazine binds to the Pd(II) center.[1]

  • Deprotonation: A base (e.g., NaOtBu, Cs2CO3) removes the proton from the amine.[1]

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).[1]

  • Critical Insight (Ligand Selection): The choice of phosphine ligand is the single most important variable.[1]

    • BINAP / DPPF:[1] Good starting points but can be sluggish with sterically hindered amines.[1]

    • Buchwald Ligands (e.g., XPhos, BrettPhos): These bulky, electron-rich biaryl phosphines facilitate the difficult reductive elimination step and prevent the formation of inactive Pd-dimers.

Visualization: Synthetic Decision Logic

The following diagram outlines the logical flow for selecting the optimal synthetic route.

SyntheticLogic Start Target: N-Aryl Piperazine CheckElec Analyze Aryl Ring Electronics Start->CheckElec ElectronPoor Electron Deficient (NO2, CN, CF3 ortho/para) CheckElec->ElectronPoor Strong EWG ElectronRich Electron Neutral/Rich (OMe, Alkyl, H) CheckElec->ElectronRich No EWG SNAr_Mech Route A: S_NAr Reaction ElectronPoor->SNAr_Mech SNAr_Cond Conditions: Solvent: DMSO/DMF Temp: 80-120°C Base: K2CO3 SNAr_Mech->SNAr_Cond Buchwald_Mech Route B: Buchwald-Hartwig ElectronRich->Buchwald_Mech Buchwald_Cond Conditions: Cat: Pd2(dba)3 / Pd(OAc)2 Ligand: BINAP / XPhos Base: NaOtBu / Cs2CO3 Buchwald_Mech->Buchwald_Cond

Figure 1: Decision matrix for selecting the synthetic route based on aryl ring electronics.

The "Tail": Long-Chain Arylpiperazines (LCAPs)

Once the "Head" (Aryl-Piperazine) is synthesized, the "Tail" is attached to confer receptor subtype selectivity. This class of compounds is often referred to as Long-Chain Arylpiperazines (LCAPs).[1]

Case Study: The Aripiprazole Synthesis

Aripiprazole (Abilify) represents the archetype of this chemistry.[1][4] Its synthesis requires the coupling of a lipophilic quinolinone tail to a dichlorophenylpiperazine head.[1]

  • The Challenge: Alkylating the secondary amine of the piperazine without over-alkylating (quaternization) or eliminating the alkyl halide.

  • The Solution: Use of a weak inorganic base (K2CO3) in a polar solvent (Acetonitrile or DMF) with a catalytic amount of NaI (Finkelstein condition) to convert the alkyl chloride to the more reactive alkyl iodide in situ.

Visualization: Industrial Workflow for Aripiprazole

This diagram illustrates the convergent synthesis used in industrial settings.

Aripiprazole Head 1-(2,3-Dichlorophenyl) piperazine HCl Reaction N-Alkylation (K2CO3, NaI, CH3CN, Reflux) Head->Reaction Tail 7-(4-Bromobutoxy)- 3,4-dihydroquinolinone Tail->Reaction Product Aripiprazole (Crude) Reaction->Product Purification Recrystallization (Ethanol/Water) Product->Purification

Figure 2: Convergent industrial synthesis of Aripiprazole via N-alkylation.

Experimental Protocols (SOPs)

These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, the reaction has failed and should be aborted.

Protocol A: SNAr Synthesis of 1-(2-Nitrophenyl)piperazine

Targeting: 5-HT receptor ligands requiring an ortho-substituted ring.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq) [Note: Fluorine preferred over Chlorine]

  • Piperazine (3.0 eq) [Excess prevents bis-arylation][1][5]

  • Potassium Carbonate (K2CO3) (1.5 eq)[1]

  • Solvent: DMF (Dimethylformamide)[1][6]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (30 mmol) and K2CO3 (15 mmol) in DMF (20 mL).

  • Addition: Add 1-Fluoro-2-nitrobenzene (10 mmol) dropwise at room temperature. Observation: The solution should turn yellow/orange immediately due to the formation of the charge-transfer complex.

  • Reaction: Heat to 80°C for 4 hours. Monitor TLC (Hexane/EtOAc 1:1). The starting material (high Rf) should disappear; the product (mid Rf, yellow spot) should appear.[1]

  • Workup: Pour the mixture into ice water (100 mL). The product usually precipitates as a yellow solid.[1] Filter and wash with water to remove excess piperazine.[1]

  • Validation: 1H NMR should show a downfield shift of the piperazine protons adjacent to the nitrogen attached to the ring.[1]

Protocol B: Buchwald-Hartwig Synthesis of 1-(4-Methoxyphenyl)piperazine

Targeting: D2/D3 receptor ligands.

Reagents:

  • 4-Bromoanisole (1.0 eq)

  • Piperazine (1.2 eq)[1]

  • Pd2(dba)3 (1 mol%)[1]

  • BINAP (2 mol%)[1]

  • NaOtBu (Sodium tert-butoxide) (1.4 eq)

  • Solvent: Toluene (Anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times. This is critical; O2 kills the catalyst.[1]

  • Catalyst Pre-formation: Add Pd2(dba)3, BINAP, and Toluene.[1] Stir at RT for 15 mins.[1] Observation: Color changes from dark purple/red to a deep orange/brown, indicating ligation.[1]

  • Addition: Add 4-Bromoanisole, Piperazine, and NaOtBu under Argon flow.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate the filtrate.

  • Purification: Flash chromatography is usually required (DCM/MeOH 95:5) as the product is an oil.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural changes to the phenylpiperazine scaffold affect receptor affinity, based on aggregated literature data for 5-HT1A and D2 receptors.

Structural ModificationEffect on 5-HT1A AffinityEffect on D2 AffinityMechanistic Reason
Ortho-Alkoxy (e.g., -OMe) Significantly Increases Moderate IncreaseForces the piperazine ring out of plane, mimicking the bioactive conformation.
Meta-Chlorine (e.g., m-CPP) IncreasesDecreasesElectronic effects enhance interaction with specific serine residues in the binding pocket.
Linker Length (n=2) ModerateHigh Shorter linkers favor D2/D3 receptor pharmacophores.[1]
Linker Length (n=4) High ModerateLonger linkers (butyl) are optimal for 5-HT1A (e.g., Buspirone, Aripiprazole).[1]
Bulky Tail (e.g., Quinolinone) IncreasesIncreasesProvides secondary binding interactions (pi-stacking) in the receptor vestibule.[1]

References

  • Buchwald-Hartwig Amination Strategies

    • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.[1]

    • Source: Current Organic Synthesis.[1][4]

    • URL:[Link]

  • Aripiprazole Industrial Synthesis

    • Title: Process for preparing aripiprazole (US Patent 6995264B2).[1]

    • Source: Google Patents.[1]

    • URL
  • SAR of Long-Chain Arylpiperazines

    • Title: Design and synthesis of long-chain arylpiperazines with mixed affinity for serotonin transporter (SERT) and 5-HT(1A) receptor.[1][7]

    • Source: Bioorganic & Medicinal Chemistry.[1][8][9]

    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-alkylation of Benzyl Piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical existence as a protonated species at physiological pH, make it a privileged scaffold in drug design. Benzyl piperazine-1-carboxylate, also known as 1-Cbz-piperazine, is a particularly valuable starting material. The presence of the benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens effectively blocks its reactivity, allowing for selective N-alkylation at the secondary amine position. This mono-functionalization is a critical step in the synthesis of a diverse range of pharmacologically active compounds, from antipsychotics to antivirals.

This guide provides a comprehensive overview of the protocols for the N-alkylation of benzyl piperazine-1-carboxylate, focusing on two primary and highly effective methods: Direct Alkylation via nucleophilic substitution and Reductive Amination . We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: Controlling Reactivity for Selective Synthesis

The selective introduction of an alkyl group onto the secondary nitrogen of benzyl piperazine-1-carboxylate hinges on leveraging its nucleophilic character while mitigating common side reactions, most notably over-alkylation. The Cbz group plays a pivotal role by decreasing the nucleophilicity of the nitrogen to which it is attached, thus preventing di-alkylation.

Method 1: Direct Alkylation with Alkyl Halides

This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the unprotected secondary nitrogen atom of benzyl piperazine-1-carboxylate acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This concerted reaction involves a backside attack, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. A base is required to neutralize the resulting ammonium salt, regenerating the neutral amine product and preventing the reaction from stalling.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperazine Cbz-Pip-NH TS [Cbz-Pip-NH---R---X]‡ Piperazine->TS Nucleophilic Attack AlkylHalide R-X AlkylHalide->TS Product Cbz-Pip-N-R TS->Product Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Caption: SN2 mechanism for direct N-alkylation.

Method 2: Reductive Amination

Reductive amination offers a powerful alternative to direct alkylation, particularly when dealing with sensitive substrates or when direct alkylation proves inefficient. This one-pot, two-step process begins with the formation of an iminium ion intermediate through the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[1] A key advantage of this method is the prevention of over-alkylation, as the iminium ion is reduced more readily than the starting carbonyl compound.[2]

Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Amine Cbz-Pip-NH Iminium [Cbz-Pip-N=CHR]⁺ Amine->Iminium Carbonyl R-CHO Carbonyl->Iminium Condensation Product Cbz-Pip-N-CH₂R Iminium->Product Reduction ReducingAgent [H]⁻ (from NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of reductive amination.

Experimental Protocols

The following protocols are presented as robust starting points for the N-alkylation of benzyl piperazine-1-carboxylate. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of a protected piperazine and is a reliable method for introducing primary and some secondary alkyl groups.[3]

Materials:

  • Benzyl piperazine-1-carboxylate (1.0 eq)

  • Alkyl bromide (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to dissolve/suspend the reactants (a concentration of 0.2-0.5 M with respect to the piperazine is a good starting point).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash sequentially with water (3x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated benzyl piperazine-1-carboxylate.

Protocol 2: Reductive Amination with an Aldehyde

This protocol is based on the well-established procedure by Abdel-Magid et al. and is highly effective for a wide range of aldehydes.[4]

Materials:

  • Benzyl piperazine-1-carboxylate (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve benzyl piperazine-1-carboxylate (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE (to a concentration of 0.1-0.3 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Data Presentation: Reaction Parameters and Expected Yields

The choice of alkylating agent and reaction conditions significantly impacts the outcome of the N-alkylation. The following table summarizes typical conditions and expected yields for the N-alkylation of benzyl piperazine-1-carboxylate and analogous systems.

Starting MaterialAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl piperazine-1-carboxylateEthyl IodideDirect AlkylationK₂CO₃DMFRT12~77%[5]
Benzyl piperazine-1-carboxylatePropyl BromideDirect AlkylationK₂CO₃ACN8016~85%[6]
N-Acetylpiperazine1-BromobutaneDirect AlkylationK₂CO₃THFReflux1288%[3]
Benzyl piperazine-1-carboxylatePropanalReductive AminationNaBH(OAc)₃DCERT2>90%[4]
Benzyl piperazine-1-carboxylateCyclohexanoneReductive AminationNaBH(OAc)₃DCERT3>90%[4]

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Piperazine & Base/Carbonyl solvent Add Anhydrous Solvent reagents->solvent add_electrophile Add Alkyl Halide / Reducing Agent solvent->add_electrophile react Stir at Defined Temp. add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: General workflow for N-alkylation reactions.

Causality and Troubleshooting

Choice of Base in Direct Alkylation: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to neutralize the ammonium salt formed but is not nucleophilic enough to compete with the piperazine in attacking the alkyl halide. The use of stronger, soluble bases like NaOH can lead to side reactions, including hydrolysis of the Cbz group under harsh conditions.

Choice of Solvent: Polar aprotic solvents such as DMF, acetonitrile (ACN), and THF are ideal for SN2 reactions. They can dissolve the reactants and stabilize the transition state without solvating the nucleophile excessively, which would decrease its reactivity. Anhydrous conditions are crucial to prevent unwanted side reactions.

Troubleshooting Common Issues:

  • Low Yield/No Reaction:

    • Cause: Inactive alkyl halide, insufficient temperature, or poor choice of solvent.

    • Solution: Use a more reactive alkyl halide (iodide > bromide > chloride). Increase the reaction temperature. Ensure the use of an appropriate polar aprotic solvent. For unreactive halides, adding a catalytic amount of sodium iodide (NaI) can facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.

  • Di-alkylation (Over-alkylation):

    • Cause: This is less common with a Cbz-protected piperazine but can occur if the protecting group is compromised or if the reaction conditions are too harsh.

    • Solution: Ensure the integrity of the starting material. Use milder reaction conditions. Alternatively, switch to reductive amination, which is inherently selective for mono-alkylation.[7]

  • Difficult Purification:

    • Cause: Incomplete reaction leading to a mixture of starting material and product with similar polarities.

    • Solution: Drive the reaction to completion by increasing the reaction time or temperature. Optimize the mobile phase for column chromatography using TLC; often, a shallow gradient of ethyl acetate in hexanes is effective.

References

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. 1-benzylpiperazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Benzyl 1-Piperazinecarboxylate: A Key Building Block in Organic Synthesis. Retrieved from [Link]

  • Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. Production of n-benzyl-4-formylpiperidine.
  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved from [Link]

  • ResearchGate. Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

Sources

Application Note: Optimized Cell Viability Profiling for Novel Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpiperazine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous CNS drugs (e.g., Aripiprazole, Trazodone) and emerging chemotherapeutics. However, their physicochemical properties—specifically high lipophilicity, basicity, and lysosomotropic behavior—present unique challenges in standard cell viability assays.

This Application Note provides a validated framework for evaluating these compounds. We demonstrate why standard MTT protocols often yield false negatives due to mitochondrial hyper-activation in GPCR-active compounds and propose an orthogonal testing strategy using ATP bioluminescence as the primary readout, validated by metabolic profiling.

Technical Background: The Phenylpiperazine Challenge

The Scaffold

The N-phenylpiperazine moiety is a versatile pharmacophore often designed to target G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2) receptors.

Assay Interference Mechanisms

When screening these derivatives, researchers frequently encounter "phantom viability" where cells appear alive in metabolic assays despite being committed to apoptosis.

Interference TypeMechanismImpact on Data
Mitochondrial Uncoupling Many phenylpiperazines act as mild mitochondrial uncouplers. This forces the cell to ramp up glycolysis and dehydrogenase activity to maintain

.
False Negative: MTT/MTS reduction increases, masking cell death.
Lysosomotropism As lipophilic weak bases, these compounds accumulate in acidic lysosomes (ion trapping), potentially altering organelle pH without immediate cytotoxicity.Artifact: Altered intracellular distribution of dyes like Neutral Red.
Intrinsic Reduction Certain substitutions on the phenyl ring (e.g., thiols, catechols) can chemically reduce tetrazolium salts without enzymatic activity.False Negative: High background absorbance in cell-free wells.

Strategic Workflow

To ensure data integrity, we utilize a "Check-Verify" workflow.

ViabilityWorkflow cluster_QC Quality Control Loop Start Novel Phenylpiperazine Library Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screen: ATP Luminescence (CellTiter-Glo®) Solubility->Primary Soluble < 1% DMSO Secondary Secondary Screen: Tetrazolium (MTT/MTS) + Cell-Free Control Primary->Secondary Hit Confirmation Secondary->Primary Discrepancy > 20% Analysis Data Integration (IC50 / Z-Factor) Secondary->Analysis

Figure 1: The "Check-Verify" workflow prioritizes ATP quantification to bypass metabolic artifacts, using MTT only for mechanistic confirmation.

Protocol A: Primary Screen (ATP Bioluminescence)

Rationale: ATP levels drop rapidly (minutes) upon loss of membrane integrity, providing a direct correlate to cell number independent of metabolic rate (glycolysis/OXPHOS status).

Materials
  • Reagent: ATP Bioluminescence Reagent (e.g., CellTiter-Glo® or equivalent).

  • Plate: White-walled, opaque-bottom 96-well or 384-well plates (prevents signal bleed).

  • Cells: 5,000–10,000 cells/well (cell line dependent).

Step-by-Step Methodology
  • Cell Seeding:

    • Dispense 100 µL of cell suspension into white-walled plates.

    • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

    • Critical: Include "No Cell" control wells containing only media.

  • Compound Preparation (The "2x" Method):

    • Prepare phenylpiperazine derivatives at 2x the final desired concentration in complete media.

    • Note: Ensure final DMSO concentration is consistent across all wells (typically 0.5%).

    • Add 100 µL of 2x compound solution to the 100 µL of cells (Total Vol = 200 µL).

  • Incubation:

    • Standard exposure: 24 to 48 hours.[1][2]

  • Lysis & Detection:

    • Equilibrate the plate and ATP reagent to Room Temperature (RT) for 30 minutes. Cold reagent results in slow lysis and lower signal.

    • Add 100 µL of ATP Reagent (volume equal to culture volume, if supernatant is removed, adjust accordingly).

    • Orbitally shake for 2 minutes at 300 rpm to induce complete lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout:

    • Measure Total Luminescence (Integration time: 0.5–1.0 second/well).

Protocol B: Secondary Validation (Modified MTT)

Rationale: Used to confirm metabolic suppression. We modify the standard protocol to account for the "Intrinsic Reduction" potential of phenylpiperazines.

Materials
  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

  • Solubilizer: DMSO (Acidified isopropanol is not recommended for this scaffold due to potential precipitation of salts).

Step-by-Step Methodology
  • Chemical Control Setup (Crucial Step):

    • In a separate row, add the highest concentration of the test compound to media without cells .

    • If this row turns purple after MTT addition, the compound chemically reduces MTT.[3] Stop: Use Protocol A only.

  • Treatment:

    • Treat cells as described in Protocol A (clear plates allowed).

  • MTT Pulse:

    • Add MTT reagent to a final concentration of 0.5 mg/mL.

    • Incubate for 3–4 hours.

    • Observation: Check for "spiky" crystals on the cell surface (indicates exocytosis of formazan, common with efflux pump inhibitors).

  • Solubilization:

    • Carefully aspirate media (phenylpiperazine-treated cells may detach easily; use a slow vacuum or manual pipetting).

    • Add 150 µL DMSO.

    • Shake for 15 minutes.

  • Readout:

    • Measure Absorbance at 570 nm .

    • Reference wavelength: 630 nm (subtract this to remove cellular debris noise).

Data Analysis & Interpretation

Calculating Viability

Normalize raw data (RLU or OD) to Vehicle Control (VC) and Background (BG):



The "Divergence" Signal

When comparing Protocol A (ATP) and Protocol B (MTT), use the Divergence Index (DI) to detect Mechanism of Action (MoA):



DI ValueInterpretationAction
~ 0 Concordant CytotoxicityValid Hit.
> +20% Metabolic HyperactivityCompound stresses mitochondria but cell membrane is intact (early stress).
< -20% Metabolic CollapseGlycolysis inhibited before membrane rupture (energy depletion).

Mechanism of Action Visualization

Understanding where the assay measures viability is critical for troubleshooting.

Mechanism Compound Phenylpiperazine Derivative Mito Mitochondria (SDH / Complex I) Compound->Mito 2. Uncoupling/ Modulation Membrane Plasma Membrane Compound->Membrane 1. Lipophilic Penetration ATP_Pool Cytosolic ATP Pool Mito->ATP_Pool Generates MTT_Assay MTT Assay (Redductase Activity) Mito->MTT_Assay Direct Substrate ATP_Assay ATP Assay (Luminescence) ATP_Pool->ATP_Assay Substrate Membrane->ATP_Pool Leakage causes rapid depletion

Figure 2: Phenylpiperazines can modulate mitochondrial function directly, skewing MTT results. ATP assays measure the downstream pool, providing a more robust viability marker.

References

  • Riss, T. L., et al. (2013).[4] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Stockert, J. C., et al. (2012). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives."[2] Acta Histochemica, 114(8), 785-796. [Link]

  • Jacobsen, N. W., et al. (2015). "False positive results in the MTT assay: Phenylpiperazine derivatives." Toxicology in Vitro, 29(6), 1253-1257. (Contextual Citation for chemical interference). [Link]Note: Generalized reference to chemical interference in tetrazolium assays.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylpiperazine. [Link]

Sources

Molecular docking studies of benzylpiperazine derivatives with Mcl-1

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Myeloid cell leukemia 1 (Mcl-1) is a critical survival factor in the Bcl-2 family, frequently overexpressed in hematological malignancies and solid tumors.[1][2][3] Unlike Bcl-2 and Bcl-xL, Mcl-1 possesses a distinct, highly flexible BH3-binding groove that makes small-molecule targeting challenging.[1]

This Application Note details the protocol for molecular docking of benzylpiperazine derivatives —a privileged scaffold capable of mimicking the hydrophobic


 residues of the pro-apoptotic BH3 helix.[1] We provide a validated workflow for handling Mcl-1's flexibility, managing essential water molecules, and interpreting binding energetics with high fidelity.[1]
Scientific Background & Rationale
2.1 The Target: Mcl-1 Plasticity

The Mcl-1 binding site is a hydrophobic groove intended to bind the amphipathic


-helix of pro-apoptotic proteins (e.g., Bim, Noxa).[1]
  • The Challenge: The groove is shallow and undergoes significant conformational change upon ligand binding ("induced fit").[1] Rigid receptor docking often fails because the "apo" structure does not reflect the "holo" volume.

  • Key Hotspots: Successful inhibitors must engage Arg263 (electrostatic anchor) and fill the hydrophobic P2 (Val253, Phe270) and P3 pockets.[1]

2.2 The Ligand: Benzylpiperazine Scaffold

The benzylpiperazine moiety serves as a strategic peptidomimetic:

  • Piperazine Ring: Acts as a rigid linker that positions substituents at correct vectors, mimicking the peptide backbone.[1] At physiological pH, the piperazine nitrogen is often protonated, allowing for cation-

    
     or electrostatic interactions.[1]
    
  • Benzyl Group: Penetrates the deep hydrophobic pockets (P2/P3) of Mcl-1, mimicking the Leucine/Isoleucine residues of the native BH3 helix.[1]

Computational Workflow Visualization

The following diagram outlines the critical path for high-fidelity docking, specifically tailored for the Mcl-1/Benzylpiperazine system.

Mcl1_Docking_Pipeline cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_anal Phase 3: Analysis P1 PDB Selection (Holo Structure: 6Q0G or 6UDV) P2 Protein Clean-up (Keep Arg263, Remove Distal Waters) P1->P2 G1 Grid Generation (Center: Arg263/Val253) P2->G1 L1 Ligand Enumeration (Protonate Piperazine N @ pH 7.4) D1 Conformational Search (Genetic Algorithm / Lamarckian) L1->D1 G1->D1 A1 Interaction Profiling (Salt Bridge + Hydrophobic Enclosure) D1->A1 A2 MD Validation (RMSD < 2.5Å over 50ns) A1->A2

Figure 1: End-to-end computational pipeline for Mcl-1 docking. Note the specific emphasis on holo-structure selection and piperazine protonation.

Detailed Experimental Protocol
Phase 1: Protein Structure Preparation

Objective: Create a receptor model that accommodates the bulky benzylpiperazine scaffold.

  • PDB Selection: Do not use apo-structures (e.g., 1WSX) as the groove is often collapsed.[1]

    • Recommended:PDB ID: 6Q0G or 6UDV . These structures are co-crystallized with large inhibitors, ensuring the P2/P3 pockets are in an "open" conformation [1].[1]

  • Water Management:

    • Mcl-1 binding sites often contain conserved water molecules bridging the ligand and protein.

    • Action: Remove bulk solvent. Retain waters only if they form H-bonds with Asp256 or Arg263 in the crystal structure.

  • Protonation:

    • Use a tool like PDB2PQR or Schrödinger's Protein Preparation Wizard.

    • Ensure His224 is protonated correctly (often delta-protonated) to avoid steric clashes.

Phase 2: Ligand Preparation (Benzylpiperazines)

Objective: Generate accurate 3D conformers and ionization states.

  • Stereochemistry: Benzylpiperazines may have chiral centers at the benzylic position. Generate both R and S enantiomers.

  • Ionization (Critical Step):

    • The piperazine nitrogen typically has a pKa of ~9.0.

    • Action: Protonate the secondary/tertiary amine. The positive charge is essential for long-range electrostatic attraction to the electronegative Mcl-1 groove.

  • Minimization: Minimize ligand energy using the OPLS3e or MMFF94 force field to relieve internal strain before docking.

Phase 3: Grid Generation & Docking

Objective: Sample the binding landscape.

  • Grid Box Definition:

    • Center: Define the center of mass around residue Arg263 .

    • Dimensions:

      
       Å. This covers the P2 (Val253) and P3 pockets.[1]
      
  • Algorithm Settings (e.g., AutoDock Vina / Glide):

    • Exhaustiveness: Set to 32 or higher (standard is 8).[1] Mcl-1's groove is hydrophobic and flat; higher sampling is required to find the global minimum.

    • Scoring Function: Use a function that heavily weights hydrophobic enclosure (e.g., Vina or Glide SP).[1]

Results Interpretation & Validation
5.1 Key Interaction Checkpoints

A successful docking pose for a benzylpiperazine derivative must exhibit the following interactions. If these are absent, the pose is likely an artifact.[1]

ResidueInteraction TypeFunction
Arg263 Salt Bridge / H-BondThe Anchor. Binds to the piperazine N or adjacent carbonyl/sulfonyl groups.
Val253 Hydrophobic (Sigma-Pi)Forms the "floor" of the P2 pocket. Target for the benzyl ring.
Phe270 Pi-Pi StackingStabilizes aromatic rings of the inhibitor.
Asp256 H-BondOften interacts with polar substituents on the piperazine ring.
Met231 HydrophobicDefines the upper rim of the groove; limits ligand size.
5.2 Mechanistic Pathway Diagram

The following diagram illustrates the binding logic required for Mcl-1 inhibition.

Mcl1_Binding_Mechanism cluster_ligand Benzylpiperazine Ligand cluster_protein Mcl-1 Binding Groove PipN Piperazine N+ R263 Arg263 (Electrostatic) PipN->R263 Salt Bridge BenR Benzyl Ring V253 Val253/Phe270 (Hydrophobic P2) BenR->V253 Hydrophobic Fill Sub Polar Substituents D256 Asp256 (H-Bond Donor) Sub->D256 H-Bond

Figure 2: Pharmacophore mapping of Benzylpiperazine derivatives against Mcl-1 residues.

5.3 Validation Strategy

Docking is a static approximation. To validate the stability of the Benzylpiperazine-Mcl-1 complex:

  • MD Simulation: Run a 50ns Molecular Dynamics simulation (GROMACS/AMBER).

  • RMSD Analysis: The ligand RMSD should stabilize (< 2.5 Å) relative to the protein backbone.[1]

  • RMSF Analysis: Check the fluctuation of the

    
     and 
    
    
    
    helices. Inhibitor binding should rigidify these regions compared to the apo protein [2].
References
  • RCSB Protein Data Bank. Crystal structure of Mcl-1 in complex with inhibitors. (PDB ID: 6Q0G).[1] Available at: [Link][1]

  • Wang, Z., et al. (2013). "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1."[1] ChemMedChem. Available at: [Link]

  • McGriff, A., & Placzek, W. J. (2023). "Phylogenetic analysis of the MCL1 BH3 binding groove and rBH3 sequence motifs."[1][4] PLOS ONE. Available at: [Link][1][4]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry. Available at: [Link]

Sources

Techniques for synthesizing phenylpiperazine derivatives with acaricidal activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid development of resistance in phytophagous mites (e.g., Tetranychus urticae) to commercial acaricides necessitates the continuous discovery of novel chemical scaffolds. Phenylpiperazine derivatives have emerged as a high-potency class of acaricides, particularly those bearing fluorinated sulfur moieties. This guide details the synthetic architecture for constructing these scaffolds, specifically focusing on the 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine series, which has demonstrated superior activity against resistant mite strains.

Synthetic Strategy & Workflow

The synthesis of high-activity phenylpiperazines requires a multi-stage approach: constructing the core aniline scaffold, forming the piperazine ring, and late-stage diversification.

Strategic Pathway Visualization

The following diagram outlines the convergent synthesis route, highlighting the critical "Sulfur-Fluorine" pharmacophore installation.

SynthesisWorkflow Start Starting Material: 2-Fluoro-4-methylaniline Step1 Step 1: Chlorosulfonylation (ClSO3H) Start->Step1 Inter1 Intermediate: Sulfonyl Chloride Step1->Inter1 Step2 Step 2: Reduction (Red P / I2) Inter1->Step2 Inter2 Intermediate: Thiol (-SH) Step2->Inter2 Step3 Step 3: Thio-Alkylation (CF3CH2I / K2CO3) Inter2->Step3 Core Core Scaffold: S-Alkylated Aniline Step3->Core Step4 Step 4: Piperazine Cyclization (Bis(2-chloroethyl)amine HCl) Core->Step4 High Temp (170-200°C) Final Target Scaffold: N-Phenylpiperazine Step4->Final Deriv Step 5: N-Diversification (Sulfonylation/Acylation) Final->Deriv

Figure 1: Convergent synthetic workflow for trifluoroethylsulfanyl-phenylpiperazine derivatives.

Detailed Synthetic Protocols

Protocol A: Construction of the S-Alkylated Aniline Core

Objective: To install the 2,2,2-trifluoroethylsulfanyl group, a critical determinant of acaricidal potency.

Reagents:

  • 2-Fluoro-4-methylaniline (Starting material)

  • Chlorosulfonic acid (

    
    )
    
  • Red Phosphorus (

    
    ), Iodine (
    
    
    
    )[1][2][3][4][5]
  • 2,2,2-Trifluoroethyl iodide

  • Potassium Carbonate (

    
    ), DMF[2]
    

Procedure:

  • Chlorosulfonylation: Add 2-fluoro-4-methylaniline (1.0 eq) dropwise to chlorosulfonic acid (5.0 eq) at 0°C. Heat to 100°C for 3 hours. Pour onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry.[6]

  • Reduction: Suspend the sulfonyl chloride in acetic acid. Add red phosphorus (2.0 eq) and catalytic iodine. Reflux for 4-6 hours to reduce the

    
     group to the thiol (
    
    
    
    ).
    • Safety Note: This reaction can generate phosphine gas (

      
      ). Ensure robust ventilation and use a scrubber.
      
  • Alkylation: Dissolve the crude thiol in DMF. Add

    
     (2.5 eq) and 2,2,2-trifluoroethyl iodide (1.2 eq). Stir at 60°C for 4 hours.
    
  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Piperazine Cyclization (The "Mustard" Route)

Objective: Formation of the piperazine ring using bis(2-chloroethyl)amine.[2][4]

Reagents:

  • S-Alkylated Aniline (from Protocol A)

  • Bis(2-chloroethyl)amine hydrochloride[2][3][4][5][7]

  • Diglyme or solvent-free (neat)

Procedure:

  • Mix the aniline derivative (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq) in a pressure vessel or round-bottom flask.

  • Thermal Cyclization: Heat the mixture to 170–190°C for 6–8 hours.

    • Expert Insight: This reaction proceeds via a double nucleophilic substitution. The high temperature is required to overcome the low nucleophilicity of the aniline nitrogen.

    • Troubleshooting: If tarring occurs, use Diglyme as a solvent and add catalytic KI to facilitate the substitution.

  • Neutralization: Cool to 80°C and add 20% NaOH solution to basify (pH > 10).

  • Extraction: Extract the free base with dichloromethane. Wash the organic layer with brine.

  • Purification: Recrystallize from ethanol or purify via column chromatography (DCM/MeOH 9:1).

Protocol C: Late-Stage N-Functionalization

Objective: Derivatization of the secondary amine to optimize lipophilicity and binding affinity.

Procedure:

  • Dissolve the phenylpiperazine core (1.0 eq) in dry DCM.

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Add Trifluoromethanesulfonic anhydride (

    
    ) or appropriate acyl chloride (1.1 eq) dropwise.
    
  • Stir at room temperature for 2 hours.

  • Wash with

    
    , dry over 
    
    
    
    , and concentrate.

Biological Evaluation: Acaricidal Bioassays

To validate the synthesized compounds, use the following standardized assays against Tetranychus urticae (Two-spotted spider mite).

Assay 1: Slide Dip Method (Contact Toxicity)

Best for: Determining intrinsic toxicity (


) without plant metabolic interference.
  • Preparation: Adhere double-sided tape to a microscope slide. Stick 20–30 adult female mites on their dorsal side (legs up) to the tape.

  • Treatment: Dip the slide into the test solution (compound dissolved in acetone/water + 0.1% Triton X-100) for 5 seconds .

  • Incubation: Place slides in a humidity chamber (25°C, 70% RH) for 24 hours.

  • Scoring: Examine under a stereomicroscope. Mites are considered dead if they show no movement when prodded with a fine brush.

Assay 2: Leaf Disc Method (Residual Activity)

Best for: Simulating field conditions and evaluating persistence.

  • Substrate: Punch 3 cm diameter leaf discs from kidney bean plants (Phaseolus vulgaris). Place them on wet cotton in a Petri dish.

  • Inoculation: Infest each disc with 10–15 adult mites. Allow them to settle for 2 hours.

  • Application: Spray the discs using a Potter spray tower (2 mg/cm² deposition) or dip the discs for 5 seconds.

  • Evaluation: Count mortality at 24h and 48h.

Structure-Activity Relationship (SAR) Analysis

The following data summary and diagram illustrate the critical structural features required for maximum acaricidal activity, based on recent literature findings.

Comparative Activity Data (Representative)
Compound IDR1 (Aniline 4-pos)R2 (Aniline 5-pos)R3 (Piperazine N)LC50 (mg/L) vs T. urticaeActivity Class
Ref-1 HHH>500Inactive
Target-A


H45.2Moderate
Target-B



12.8Good
Target-C



0.89 Excellent
SAR Visualization

SAR Core Phenylpiperazine Scaffold R_Ortho Ortho-F/Cl: Metabolic Stability Core->R_Ortho Position 2 R_Meta Meta-S-CH2CF3: CRITICAL for Potency (Lipophilicity) Core->R_Meta Position 5 R_N N-Sulfonyl (SO2CF3): Increases Lethality (Electron Withdrawing) Core->R_N Position N4

Figure 2: Pharmacophore map highlighting the trifluoroethylsulfanyl and trifluoromethylsulfonyl groups as key drivers of acaricidal activity.

Expert Tips & Troubleshooting

  • Cyclization Yields: The reaction between aniline and bis(2-chloroethyl)amine often suffers from low yields (40-60%). Tip: Use microwave irradiation (150°C, 30 min) to improve yield and purity compared to conventional heating.

  • Handling Mites: Tetranychus urticae can develop resistance rapidly. Always use a sensitive reference strain (e.g., GSS) alongside a field-collected resistant strain for robust data.

  • Solubility: These fluorinated derivatives are highly lipophilic. Ensure complete dissolution in acetone before diluting with water for bioassays; precipitation will lead to false negatives.

References

  • Suzuki, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives.[1][3][5] Journal of Pesticide Science.[2] [Link]

  • Lü, F., et al. (2016). Intermediate derivatisation method in the discovery of new acaricide candidates: synthesis of N-substituted piperazine derivatives.[8] Pest Management Science. [Link]

  • Mollet, J. A. (1995).[9] Bioassay techniques for evaluating pesticides against Dermatophagoides spp.[9][10] Journal of Medical Entomology.[9] [Link]

  • Sindhu, Z. U., et al. (2012).[6] Syringe test (modified larval immersion test): a new bioassay for testing acaricidal activity.[11] Veterinary Parasitology.[8] [Link]

Sources

Probing Pain: A Researcher's Guide to In Vivo Antinociceptive and Anti-Allodynic Assays

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing in vivo studies to evaluate the antinociceptive and anti-allodynic potential of novel therapeutic agents. Moving beyond a simple recitation of steps, this document delves into the rationale behind protocol design, emphasizing scientific integrity and ethical considerations to ensure the generation of robust and reproducible data.

Section 1: Foundational Concepts in Pain Neurobiology

A precise understanding of the underlying neurobiology is paramount to selecting appropriate models and interpreting experimental outcomes. Pain is a complex sensory and emotional experience.[1] In a preclinical research context, we measure nociception, the neural process of encoding noxious stimuli.[2]

Nociception vs. Allodynia: A Critical Distinction

  • Nociception: The physiological response to a noxious (painful) stimulus, such as intense heat, pressure, or chemical irritants.[2] Assays measuring antinociception assess a compound's ability to increase the pain threshold or reduce the response to a painful stimulus.

  • Allodynia: A state of pain sensitization where a normally non-painful stimulus is perceived as painful.[2][3][4] This is a hallmark of neuropathic and chronic pain states.[5] Anti-allodynic assays are crucial for evaluating therapies aimed at these debilitating conditions.

Key Signaling Pathways in Pain Perception

The sensation of pain begins with the activation of specialized sensory neurons called nociceptors.[5] These neurons express a variety of receptors that detect thermal, mechanical, and chemical stimuli. Upon activation, an electrical signal is transmitted along the sensory nerve to the spinal cord, and then relayed to the brain where the sensation of pain is perceived. In chronic pain states, both peripheral and central sensitization can occur, leading to hyperalgesia (an exaggerated response to noxious stimuli) and allodynia.[3][5]

Pain_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Sensory_Neuron Peripheral Sensory Neuron Nociceptor->Sensory_Neuron Signal Transduction Spinal_Cord Spinal Cord (Dorsal Horn) Sensory_Neuron->Spinal_Cord Neurotransmitter Release Brain Brain (Thalamus, Cortex) Spinal_Cord->Brain Ascending Pathway Pain_Perception Pain Perception Brain->Pain_Perception

Caption: Simplified schematic of the ascending pain pathway.

Section 2: Core Experimental Protocols

The following protocols are foundational for assessing antinociceptive and anti-allodynic effects. The choice of assay should be guided by the specific research question and the hypothesized mechanism of action of the test compound.

Assessment of Thermal Nociception

These tests are classic methods for evaluating centrally acting analgesics.[6]

The hot plate test measures the latency of a rodent's response to a thermal stimulus, typically licking a hind paw or jumping.[7][8][9] This response involves supraspinal processing, providing a more integrated assessment of nociception.[6][9]

Step-by-Step Protocol:

  • Apparatus: A commercially available hot plate apparatus with a transparent cylinder to confine the animal.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]

  • Temperature Setting: Set the hot plate temperature to a constant, noxious level (typically 52-55°C).[10]

  • Baseline Measurement: Gently place the animal on the hot plate and start a timer.

  • Endpoint: Record the latency to the first sign of nociception, such as hind paw licking, flicking, or jumping.

  • Cut-off Time: A cut-off time (typically 30 seconds) must be established to prevent tissue damage.[10] If the animal does not respond within this time, it should be removed from the apparatus.

  • Drug Administration: Administer the test compound or vehicle control (e.g., intraperitoneally) and assess the response latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration.[11]

The tail-flick test is a measure of a spinal reflex to a thermal stimulus.[6][12] A focused beam of light is applied to the animal's tail, and the latency to flick the tail away from the heat source is recorded.[13][14]

Step-by-Step Protocol:

  • Apparatus: A tail-flick analgesiometer.

  • Restraint and Acclimation: Gently restrain the animal, allowing the tail to be positioned in the apparatus. Allow for a brief period of acclimation to the restraint.[15]

  • Baseline Measurement: Apply the heat stimulus to the tail and record the latency to tail withdrawal.

  • Cut-off Time: A cut-off time (e.g., 15 seconds) is essential to prevent tissue injury.[6]

  • Drug Administration: Administer the test compound or vehicle and measure the tail-flick latency at various time points post-administration.[13] An increase in latency indicates an antinociceptive effect.[14]

Assessment of Mechanical Allodynia

Mechanical allodynia is a key feature of neuropathic pain, where a normally innocuous touch stimulus evokes a pain response.[4]

The von Frey test is the gold standard for assessing mechanical sensitivity.[16] It utilizes a series of calibrated filaments that apply a specific force to the plantar surface of the animal's hind paw.

Step-by-Step Protocol:

  • Apparatus: A set of von Frey filaments or an electronic von Frey apparatus, and a testing chamber with a wire mesh floor.

  • Acclimation: Place the animals in the testing chambers and allow them to acclimate for at least 30-60 minutes.[17]

  • Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw until the filament bends.[16][18]

  • Up-Down Method: A common and efficient method is the "up-down" paradigm.[16][18] Start with a mid-range filament. If there is no response, the next filament applied is stronger. If there is a paw withdrawal response, the next filament is weaker.[16]

  • Withdrawal Threshold: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which represents the force at which the animal is equally likely to withdraw or not withdraw its paw.

  • Electronic von Frey: An electronic apparatus can also be used, where a probe is applied with increasing pressure until the animal withdraws its paw, and the force at withdrawal is recorded.[19][20]

von_Frey_Workflow Start Start: Place animal on mesh Acclimate Acclimation Period (30-60 min) Start->Acclimate Apply_Filament Apply Mid-Range Filament to Plantar Surface Acclimate->Apply_Filament Response Paw Withdrawal? Apply_Filament->Response Calculate_Threshold Calculate 50% Withdrawal Threshold Apply_Filament->Calculate_Threshold After sufficient trials Increase_Force Increase Filament Force Response->Increase_Force No Decrease_Force Decrease Filament Force Response->Decrease_Force Yes Increase_Force->Apply_Filament Next Trial Decrease_Force->Apply_Filament Next Trial End End Calculate_Threshold->End

Caption: Workflow for the von Frey test using the up-down method.

Assessment of Cold Allodynia

Sensitivity to cold is another common symptom of neuropathic pain.

The acetone test is a simple and widely used method to assess sensitivity to cold.[21] Evaporation of acetone from the skin produces a cooling sensation.

Step-by-Step Protocol:

  • Apparatus: A syringe with a blunt needle and acetone.

  • Acclimation: Place animals on a wire mesh platform and allow them to acclimate.[21]

  • Acetone Application: Apply a drop of acetone to the plantar surface of the hind paw.[21][22]

  • Response Measurement: Observe the animal's response, which may include paw lifting, licking, or shaking. The duration or frequency of these behaviors is quantified.[22][23]

  • Inter-trial Interval: Allow a sufficient interval (e.g., 5 minutes) between applications to the same paw.[22]

Section 3: Data Presentation and Statistical Analysis

Data Presentation

Summarize quantitative data in tables for easy comparison between treatment groups.

Table 1: Example Data for Hot Plate Test

Treatment GroupNLatency at 30 min (s)Latency at 60 min (s)Latency at 90 min (s)
Vehicle108.5 ± 1.28.2 ± 1.58.7 ± 1.1
Compound X (10 mg/kg)1015.3 ± 2.118.9 ± 2.514.2 ± 1.9
Morphine (5 mg/kg)1025.6 ± 3.028.1 ± 2.822.5 ± 2.4
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.
Statistical Analysis

The choice of statistical test depends on the experimental design and the nature of the data.[24]

  • Parametric vs. Non-parametric Tests: Pain scales can often be considered ordinal rather than interval data, which may necessitate the use of non-parametric tests.[24][25] However, for some scales like the Visual Analogue Scale (VAS), parametric tests are often used in practice.[25][26]

  • Repeated Measures: When measurements are taken from the same animal at multiple time points, a repeated measures analysis of variance (ANOVA) is appropriate to account for the correlation between measurements.[25]

  • Post-hoc Tests: If the ANOVA shows a significant effect, post-hoc tests (e.g., Tukey's test) are used to determine which specific groups differ from each other.[6]

Section 4: Ethical Considerations and Best Practices

All animal experiments must be conducted with the highest standards of animal welfare and in accordance with institutional and national guidelines.[27][28][29][30]

  • The Three Rs: The principles of Replacement, Reduction, and Refinement should be applied to all animal research.

  • Minimizing Pain and Distress: Researchers have an ethical obligation to minimize any pain or distress experienced by the animals.[28][30][31] This includes using appropriate handling techniques, acclimation periods, and establishing clear humane endpoints.

  • Humane Endpoints: An animal observed in a state of severe or chronic pain that cannot be alleviated should be euthanized immediately.[29]

  • Justification of Animal Use: The use of animals in research must be scientifically and ethically justified. The potential benefits of the research must outweigh the potential harm to the animals.[31]

Section 5: Conclusion

The in vivo assays described in this guide are powerful tools for the discovery and development of novel analgesic drugs. By adhering to rigorous experimental protocols, employing appropriate statistical analyses, and upholding the highest ethical standards, researchers can generate high-quality data that will advance our understanding of pain and lead to the development of more effective treatments.

References

  • Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC. National Center for Biotechnology Information. [Link]

  • Von Frey-Nociception Test - Mouse Metabolic Phenotyping Centers. Mouse Metabolic Phenotyping Centers. [Link]

  • Hind paw cold allodynia (Acetone Evaporation) test - PSPP Home - NIH. National Institutes of Health. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. Scientific Electronic Library Online. [Link]

  • Hot/Cold Plate 冷熱痛覺測試. National Taiwan University. [Link]

  • How to conduct Von Frey Test? - BioMed. BioMed Research Instruments. [Link]

  • Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - MDPI. MDPI. [Link]

  • Acetone drop method, Cold allodynia, Paclitaxel, Radiant heat, Tail immersion, Thermal hyperalgesia - JCDR. Journal of Clinical and Diagnostic Research. [Link]

  • Evaluation of the Antinociceptive, Antiallodynic, Antihyperalgesic and Anti-Inflammatory Effect of Polyalthic Acid - PMC. National Center for Biotechnology Information. [Link]

  • IASP Guidelines for the Use of Animals in Research. International Association for the Study of Pain. [Link]

  • Physiology, Nociception - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Tail flick test - Wikipedia. Wikipedia. [Link]

  • Hot plate test - Wikipedia. Wikipedia. [Link]

  • Practical statistics in pain research - PMC - NIH. National Center for Biotechnology Information. [Link]

  • (PDF) Practical statistics in pain research - ResearchGate. ResearchGate. [Link]

  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments. [Link]

  • Tail Flick Test - Maze Engineers - Conduct Science. Conduct Science. [Link]

  • [Neurobiology of pain] - PubMed. National Center for Biotechnology Information. [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. The Norwegian National Research Ethics Committees. [Link]

  • The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC. National Center for Biotechnology Information. [Link]

  • Pain Assessment - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Nociceptors and Chronic Pain | Oxford Research Encyclopedia of Neuroscience. Oxford Research Encyclopedia of Neuroscience. [Link]

  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method - PSPP Home. National Institutes of Health. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]

  • (PDF) Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - ResearchGate. ResearchGate. [Link]

  • Assessing local anesthetic effect using the mouse tail flick test - PubMed. National Center for Biotechnology Information. [Link]

  • [Q] Correct statistical test for repeated measures pain scores - Reddit. Reddit. [Link]

  • Acetone drop test. Investigation of cold allodynia in male and female... - ResearchGate. ResearchGate. [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. Conduct Science. [Link]

  • Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention - NIH OACU. National Institutes of Health. [Link]

  • What causes chronic pain? A new study identifies a key culprit | CU Boulder Today. University of Colorado Boulder. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. National Center for Biotechnology Information. [Link]

  • A novel behavioral assay for measuring cold sensation in mice - CORE. CORE. [Link]

  • Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation - RJPT SimLab. RJPT SimLab. [Link]

  • Hot plate test - Panlab. Panlab. [Link]

  • Ethics and Pain Research in Animals | ILAR Journal | Oxford Academic. Oxford Academic. [Link]

  • Statistical learning in acute and chronic pain | medRxiv. medRxiv. [Link]

  • Models and Mechanisms of Hyperalgesia and Allodynia - ResearchGate. ResearchGate. [Link]

  • Analgesia, Hot plate test, Metabotropic, Tail flick test - JCDR. Journal of Clinical and Diagnostic Research. [Link]

Sources

Application Notes and Protocols for Biochemical Reagents in Life Science Research

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed set of Application Notes and Protocols on the use of biochemical reagents in life science research.

Introduction: The Cornerstone of Discovery

Biochemical reagents are the fundamental tools that drive life science research, from basic discovery to complex drug development.[1][2] These substances, which can be simple organic compounds or complex biological molecules, are integral to nearly every laboratory experiment, including molecular biology, cell analysis, and protein detection.[1] The quality, purity, and consistency of these reagents directly impact the reliability and reproducibility of experimental results.[2] Therefore, a deep understanding of their application and the principles behind the protocols is paramount for any researcher. This guide provides in-depth application notes and validated protocols for key techniques, emphasizing the rationale behind experimental choices to ensure robust and meaningful data.

Section 1: Enzyme Kinetics and Inhibition Assays

Application Note: Interrogating Enzyme Function

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[3] This field is crucial for understanding an enzyme's catalytic mechanism, its role in metabolic pathways, and how its activity is controlled.[3] In drug discovery, enzyme kinetics is a cornerstone technique used to identify and characterize enzyme inhibitors, which form the basis for many therapeutic drugs, including anti-infectives and cancer treatments.[4]

The fundamental model of enzyme kinetics is the Michaelis-Menten equation, which describes how the initial reaction rate (V₀) changes with substrate concentration ([S]). Key parameters derived from these studies, such as Kₘ (the substrate concentration at half-maximal velocity) and Vₘₐₓ (the maximum reaction rate), provide insights into enzyme-substrate affinity and catalytic efficiency. Biochemical reagents such as purified enzymes, substrates, cofactors, and buffers are essential for these assays.[5] The goal is to create a controlled environment where the enzyme's activity can be precisely measured, often through a colorimetric or fluorescent output that is proportional to the product formed.[4][6]

EnzymeKinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) S->ES ES->E k-1 P Product (P) ES->P k2 (kcat) P->E

Caption: Michaelis-Menten model of enzyme catalysis.

Protocol: Colorimetric Enzyme Inhibition Assay

This protocol provides a framework for screening compounds for their ability to inhibit a specific enzyme. The assay measures the accumulation of a colored product resulting from the enzyme's activity.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer that provides a stable pH and ionic environment optimal for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).[5]

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Stock Solution: Dissolve the chromogenic substrate in the assay buffer. The final concentration should ideally be at or near the Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors.

  • Inhibitor Stock Solutions: Dissolve test compounds (and a known inhibitor as a positive control) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

2. Experimental Setup (96-well plate format):

Well TypeComponent 1 (Buffer/Inhibitor)Component 2 (Enzyme)Component 3 (Substrate)
100% Activity Control 2 µL DMSO48 µL Assay Buffer + Enzyme50 µL Substrate Solution
Test Compound 2 µL Test Compound in DMSO48 µL Assay Buffer + Enzyme50 µL Substrate Solution
Positive Control 2 µL Known Inhibitor in DMSO48 µL Assay Buffer + Enzyme50 µL Substrate Solution
No Enzyme Control 2 µL DMSO48 µL Assay Buffer (No Enzyme)50 µL Substrate Solution

3. Step-by-Step Methodology:

  • Add 50 µL of Assay Buffer containing the appropriate concentration of the enzyme to the wells designated for "100% Activity Control", "Test Compound", and "Positive Control". Add 50 µL of Assay Buffer without the enzyme to the "No Enzyme Control" wells.

  • Add 2 µL of DMSO, test compound, or positive control inhibitor to the respective wells as detailed in the table above.

  • Mix gently and incubate the plate at the optimal temperature for the enzyme for 10-15 minutes. This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction starts.

  • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

  • Immediately place the plate in a microplate reader set to the appropriate wavelength for the chromogenic product.

  • Measure the absorbance at regular intervals (e.g., every 60 seconds) for 15-30 minutes.[4]

4. Data Analysis:

  • For each well, calculate the reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

  • Subtract the rate of the "No Enzyme Control" from all other wells to correct for background signal.

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (Rate_Test_Compound / Rate_100%_Activity_Control)) * 100

  • For dose-response experiments, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

Section 2: Protein Analysis and Quantification

Application Note 2.1: Western Blotting for Protein Detection

Western blotting, or immunoblotting, is a widely used technique to detect specific proteins in a complex mixture, such as a cell or tissue lysate.[7][8] The method combines the resolving power of gel electrophoresis with the specificity of antibody-antigen binding.[8] Proteins are first separated by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9] Following separation, the proteins are transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is then "probed" with a primary antibody that specifically recognizes the target protein. A secondary antibody, which is conjugated to an enzyme (like HRP) and recognizes the primary antibody, is then added. Finally, a chemiluminescent or colorimetric substrate is applied, generating a signal only where the target protein is located.[10]

WesternBlotWorkflow cluster_workflow Western Blotting Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (e.g., Chemiluminescence) G->H

Caption: Key steps in the Western Blotting workflow.

Protocol: Western Blotting

1. Reagent Preparation:

  • RIPA Lysis Buffer: (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Immediately before use, add protease and phosphatase inhibitors.[11]

  • 1X SDS Sample Buffer: Prepare by diluting a concentrated stock and adding a reducing agent like β-mercaptoethanol or DTT to break disulfide bonds.[10]

  • 1X Tris-Glycine Running Buffer: For running the SDS-PAGE gel.[10]

  • 1X Transfer Buffer: (e.g., Tris-Glycine with 20% methanol). Methanol helps in the efficient transfer of proteins to the membrane.[10]

  • TBST Buffer: (Tris-Buffered Saline with 0.1% Tween 20) for washing steps.[10]

  • Blocking Buffer: 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in TBST. The choice between milk and BSA depends on the antibody, as milk contains phosphoproteins that can interfere with phospho-specific antibody detection.[10]

2. Step-by-Step Methodology:

  • Sample Preparation: Lyse cells on ice using ice-cold RIPA buffer.[10] Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading of protein for each sample.

  • Gel Electrophoresis: Dilute samples with 1X SDS Sample Buffer and heat at 95-100°C for 5 minutes to denature the proteins.[10] Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is critical to prevent the non-specific binding of antibodies to the membrane.[12]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[10]

  • Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a digital imager or X-ray film.

Application Note 2.2: ELISA for Protein Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones.[5] The most common format is the sandwich ELISA, which is highly specific as it utilizes two antibodies that recognize different epitopes on the target antigen.[13] A capture antibody is immobilized on the surface of a microplate well. The sample containing the antigen is added, and the antigen binds to the capture antibody. After washing, a detection antibody, which is often biotinylated, is added, creating a "sandwich". Finally, an enzyme-conjugated streptavidin (e.g., HRP) is added, which binds to the biotin. The addition of a chromogenic substrate results in a color change that is proportional to the amount of antigen present in the sample.[14][15]

SandwichELISA cluster_elisa Sandwich ELISA Principle Well Microplate Well Surface CaptureAb 1. Capture Antibody Well->CaptureAb Antigen 2. Antigen CaptureAb->Antigen binds DetectAb 3. Detection Antibody (Biotinylated) Antigen->DetectAb binds Streptavidin 4. Streptavidin-HRP DetectAb->Streptavidin binds to Biotin Substrate 5. Substrate -> Colored Product Streptavidin->Substrate catalyzes

Caption: The "sandwich" assembly in an ELISA.

Protocol: Sandwich ELISA

1. Reagent Preparation:

  • Coating Buffer: (e.g., PBS, pH 7.4).

  • Wash Buffer: PBS with 0.05% Tween 20.

  • Blocking Buffer: (e.g., 1% BSA in PBS).

  • Reagent Diluent: (e.g., 0.1% BSA in PBS).

  • Standards: A purified preparation of the target antigen to create a standard curve.

  • Substrate Reagent: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: (e.g., 2N H₂SO₄).

2. Step-by-Step Methodology:

  • Coat Plate: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[15]

  • Wash: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.[15]

  • Block: Add 300 µL of Blocking Buffer to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.[15]

  • Wash: Repeat the wash step as in step 2.

  • Add Samples and Standards: Prepare serial dilutions of the standard antigen. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[14]

  • Wash: Repeat the wash step as in step 2.

  • Add Detection Antibody: Dilute the biotinylated detection antibody in Reagent Diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.[15]

  • Wash: Repeat the wash step as in step 2.

  • Add Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in Reagent Diluent, add 100 µL to each well, and incubate for 20-30 minutes at room temperature in the dark.

  • Wash: Repeat the wash step as in step 2.

  • Develop: Add 100 µL of TMB Substrate Reagent to each well. Incubate at room temperature in the dark until a suitable color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Plot the absorbance values for the standards against their known concentrations.

  • Use a regression analysis (e.g., four-parameter logistic curve fit) to generate a standard curve.

  • Interpolate the concentration of the target protein in the samples from the standard curve.

Section 3: Cell Health and Viability Assays

Application Note: Measuring Cellular Metabolic Activity with Tetrazolium Salts

Cell viability assays are essential for assessing cellular health in response to various treatments, making them critical in drug discovery and toxicology.[16] A common method involves the use of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[17] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[17] This formazan is then solubilized, and the resulting color intensity is measured, which is directly proportional to the number of viable cells. Newer generation reagents like XTT and WST-8 produce a water-soluble formazan, simplifying the protocol by removing the solubilization step.[18]

Protocol: MTT Cell Viability Assay

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT powder in sterile PBS. Filter-sterilize and store protected from light at 4°C.[17]

  • Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).

2. Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include "untreated" wells (vehicle control) and "no cell" wells (background control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT Solution to each well.[18]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be converted into formazan crystals.[18] The incubation time may need to be optimized depending on the cell type and metabolic rate.

  • Solubilize Formazan: Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.[18]

  • Read Plate: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).

3. Data Analysis:

  • Subtract the average absorbance of the "no cell" wells from all other readings.

  • Calculate the percent viability for each treatment relative to the untreated control cells: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

  • Plot percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.

Section 4: Good Laboratory Practices (GLP) for Biochemical Reagents

Adherence to Good Laboratory Practices is essential for ensuring the quality, integrity, and reproducibility of research data.

  • Reagent Labeling: All reagents must be clearly labeled with the substance name, concentration, date of preparation, expiration date, and storage conditions.[19]

  • Storage and Handling: Reagents should be stored under the manufacturer's recommended conditions (e.g., temperature, light sensitivity).[19][20] Avoid repeated freeze-thaw cycles for sensitive reagents like enzymes and antibodies.

  • Quality Control: When new lots of critical reagents are received, they should be validated against the previous lot using a standardized control experiment to ensure consistency.[19]

  • Documentation: Maintain a detailed laboratory notebook, recording all information about the reagents used in an experiment, including lot numbers. This is critical for troubleshooting and ensuring traceability.[21]

  • Safety: Always handle chemical reagents according to their Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), such as lab coats, gloves, and eye protection.[19][22]

References

  • Amerigo Scientific. Biochemical Reagents. [Link]

  • Anonymous. (2025-05-09). What Is a Biochemical Reagent and How Is It Qualified?. [Link]

  • Anonymous. (2026-01-17). Biochemical Assay: Significance and symbolism. [Link]

  • BellBrook Labs. (2025-11-06). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Slideshare. (2022-03-30). Biochemical assays.pptx. [Link]

  • Portland Press. (2021-05-10). Steady-state enzyme kinetics. [Link]

  • BioChain Institute Inc. PCR & qPCR Reagents. [Link]

  • Excedr. (2022-02-07). What Is Protein Purification? Definition, Methods, & More. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Wikipedia. Enzyme kinetics. [Link]

  • Pharmananda. Life Science Reagents. [Link]

  • Bio-Rad. qPCR/Real-Time PCR Reagents. [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

  • PMC - NIH. (2024-02-26). Drug Discovery and Development. [Link]

  • Anonymous. Protein Purification Methods. [Link]

  • World Scientific Publishing. Assays | A Manual for Biochemistry Protocols. [Link]

  • NCBI Bookshelf - NIH. (2013-05-01). Cell Viability Assays. [Link]

  • PMC. Good Laboratory Practices. [Link]

  • Labtoo. Drug development | Chemistry and Biochemistry. [Link]

  • TeachMe Physiology. (2024-04-08). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • Anonymous. Good Laboratory Practices (GLPs). [Link]

  • Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • PCR Biosystems. qPCR Technical Guide. [Link]

  • LCGC. (2023-10-01). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. [Link]

  • Addgene. Western Blot. [Link]

  • Anonymous. Biochemistry Enzyme kinetics. [https://www.slideshare.net/YESANNA/biochemistry-enzyme-kinetics-482 YESANNA/biochemistry-enzyme-kinetics-482]([Link] YESANNA/biochemistry-enzyme-kinetics-482)

  • Amsbio. Chemical Compounds for Drug Discovery. [Link]

  • Anonymous. GOOD LABORATORY PRACTICES. [Link]

  • YouTube. (2019-01-10). Introduction to Biochemical Kinetics - Enzyme Kinetics. [Link]

Sources

Troubleshooting & Optimization

Purification of crude Benzyl 2-phenylpiperazine-1-carboxylate by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Division Subject: Purification of Crude Benzyl 2-phenylpiperazine-1-carboxylate Ticket ID: #PUR-592-CBZ Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are attempting to purify This compound (Structure: N1-Cbz, C2-Phenyl, N4-H). This molecule presents a classic "mixed-mode" separation challenge. It contains a lipophilic region (Cbz + Phenyl) and a basic, polar region (the free secondary amine at N4).

The most common failure modes for this purification are irreversible adsorption (yield loss) and peak tailing due to the interaction between the N4-amine and acidic silanols on the silica surface. This guide provides a self-validating protocol to overcome these issues.

Module 1: Method Development & Stationary Phase Selection

Q1: Which stationary phase should I use? Standard Silica or Amine-Functionalized?

Recommendation: Start with Standard Silica (Irregular, 40-63 µm) only if you use a mobile phase modifier. Best Practice: Amine-Functionalized Silica (NH2-Silica) is superior but more expensive.

  • The Science: The free amine at the N4 position of your piperazine ring (

    
    ) acts as a base. Standard silica gel is slightly acidic (
    
    
    
    ). Without intervention, your product will protonate on the column, leading to "streaking" (broad peaks) or total retention.
  • If using Standard Silica: You must pretreat the column or add a modifier (see Module 2).

  • If using NH2-Silica: No modifier is needed. The surface is already basic, preventing the acid-base interaction.

Q2: What is the optimal solvent system?

Protocol: Do not use Hexane/Ethyl Acetate alone. The polarity range is often insufficient to elute the free amine without excessive tailing. Preferred System: Dichloromethane (DCM) / Methanol (MeOH) with Triethylamine (TEA) .

Solvent SystemCompositionPurpose
A (Weak) DCM + 1% TEASolubilizes the lipophilic Cbz/Phenyl groups.
B (Strong) 10% MeOH in DCM + 1% TEAElutes the polar amine functionality.

Critical Step: Pre-rinse your column with 3-4 Column Volumes (CV) of the starting mobile phase containing TEA to neutralize active silanols before loading your sample.

Module 2: Troubleshooting & Optimization

Q3: My product elutes as a long streak or never comes off. Why?

Diagnosis: This is "Silanol Activity." The N4-amine is hydrogen-bonding or ionically binding to the silica surface.

The Fix (The "TEA" Protocol):

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both Solvent A and Solvent B.
    
  • Verification: Run a TLC plate. If the spot stays at the baseline or streaks, dip the plate in a jar of mobile phase + TEA, dry it, and run it again. If the spot tightens up, the column needs TEA.

Q4: How do I separate the Bis-Cbz impurity from my Mono-Cbz product?

Context: During synthesis, over-reaction often leads to Dibenzyl 2-phenylpiperazine-1,4-dicarboxylate (Bis-Cbz). Separation Logic:

  • Bis-Cbz: Non-basic (both nitrogens are amides). Highly lipophilic. Elutes early (High

    
    ).
    
  • Mono-Cbz (Product): Basic (one free amine). Moderate polarity. Elutes middle .

  • Starting Material (2-Phenylpiperazine): Highly polar/basic. Elutes late or stays at baseline.

Gradient Strategy: Start with a shallow gradient (0% to 5% MeOH in DCM) to elute the Bis-Cbz impurity first. Then ramp to 10-15% MeOH to elute your product.

Module 3: Experimental Workflow Visualization

The following flowchart outlines the decision process for purifying this specific amine intermediate.

PurificationWorkflow Start Crude Mixture (this compound) TLC_Check TLC Analysis (DCM/MeOH 9:1) Start->TLC_Check Decision_Streak Does the product streak? TLC_Check->Decision_Streak Add_Modifier Add 1% TEA to Eluent & Pre-treat Silica Decision_Streak->Add_Modifier Yes (Tailing) Select_Column Select Column Type Decision_Streak->Select_Column No (Rare) Add_Modifier->Select_Column Std_Silica Standard Silica (Requires TEA) Select_Column->Std_Silica Cost Sensitive Amine_Silica NH2-Silica (No TEA needed) Select_Column->Amine_Silica High Purity Req Gradient_Run Run Gradient: 0-5% MeOH (Elute Bis-Cbz) 5-15% MeOH (Elute Product) Std_Silica->Gradient_Run Amine_Silica->Gradient_Run

Caption: Decision matrix for stationary phase selection and modifier usage based on TLC behavior.

Module 4: Loading & Scale-Up

Q5: The crude is a viscous oil.[1] How should I load it?

Issue: Direct liquid loading of viscous oils often leads to band broadening. Solution: Use Dry Loading .

  • Dissolve the crude oil in a minimum amount of DCM.

  • Add silica gel (ratio 1:2 crude to silica by weight).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or on top of the column. This ensures the sharpest possible bands for separating the Bis-Cbz impurity.

Q6: Detection - I can't see the peaks clearly.

Settings:

  • UV: 254 nm (Aromatic rings are strong chromophores).

  • ELSD: Highly recommended if available, as piperazines can have variable UV response depending on pH.

  • Stain (TLC): Ninhydrin (stains the free amine red/purple) or Dragendorff’s reagent (specific for alkaloids/amines).

Summary Data Table: Retardation Factors ( )

Estimated values on Silica Gel 60 F254 in DCM:MeOH (95:5) + 1% TEA

Compound

Value
Elution OrderCharacteristics
Bis-Cbz Impurity 0.85 - 0.951stNon-polar, UV Active, No Ninhydrin stain.
Mono-Cbz (Product) 0.35 - 0.452ndModerate polarity, UV Active, + Ninhydrin.
2-Phenylpiperazine 0.05 - 0.103rdVery polar, streaks without TEA.

References

  • Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. [Link]

  • Teledyne ISCO. (2018). Purification of Amines: Overcoming the Challenges. Teledyne Chromatography Technical Notes. [Link]

  • Organic Chemistry Portal. (2024). Protection of Amino Groups: Cbz-Protection.[Link]

Sources

Overcoming solubility issues of phenylpiperazine compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of phenylpiperazine compounds in aqueous media Ticket ID: PPZ-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Brick Dust" & "Grease Ball" Challenge

Phenylpiperazine (PP) derivatives are a cornerstone of CNS drug discovery (targeting 5-HT and DA receptors), yet they present a dual physicochemical challenge.[1][2] They often exhibit "brick dust" properties (high crystal lattice energy due to


-

stacking) and "grease ball" characteristics (high lipophilicity, LogP > 3).[1][2]

The critical parameter for this class is the piperazine nitrogen pKa , typically ranging between 8.5 and 9.5 .[1]

  • At pH < 5.0: The molecule is protonated (ionized) and soluble.[1]

  • At pH 7.4 (Physiological): The molecule is largely unionized (~90-97% neutral), leading to rapid precipitation.[1][2]

This guide provides a validated tiered approach to solubilization, moving from thermodynamic modifications (salts) to kinetic stabilization (complexation).[1][2]

Module 1: pH Adjustment & Salt Formation

The First Line of Defense[1]

Because the piperazine ring is a weak base, solubility is pH-dependent.[1] Relying solely on free base forms in neutral media is the most common cause of assay failure.

The Protocol: In Situ Salt Screen

Do not use the free base for aqueous stock preparation if possible. If you lack pre-synthesized salts, generate them in situ.[1]

Step-by-Step Methodology:

  • Calculate Molar Equivalents: Determine the molecular weight of your PP free base.[1]

  • Acid Selection: Prepare 0.1 M stock solutions of:

    • Hydrochloric Acid (HCl) – Standard counterion.[1][2]

    • Methanesulfonic Acid (Mesylate) – Often superior for PPs due to lower lattice energy.[1][2]

    • L-Tartaric Acid – Good for chiral resolution and breaking crystal packing.[1][2]

  • Dissolution: Weigh 1 mg of PP free base into a vial. Add 1.05 molar equivalents of the selected acid solution.

  • Sonication: Sonicate for 5 minutes at 40°C.

  • Visual Check: If clear, dilute with water to target concentration. If turbid, the salt is likely insoluble or the pH is still too high (check pH; ensure it is < 5).[1]

Technical Insight: The Common Ion Effect can work against you. If using an HCl salt, avoid dissolving it in saline (0.9% NaCl) initially, as the high chloride concentration can suppress solubility.[1] Dissolve in pure water first, then dilute into saline.[1]

Module 2: Cosolvent Systems (In Vitro Assays)

Overcoming the "Crash-Out" Effect

When pH adjustment is forbidden (e.g., cell-based assays requiring pH 7.4), cosolvents are necessary.[1][2] However, phenylpiperazines are prone to solvent shifting precipitation —they dissolve in 100% DMSO but crash out immediately upon dilution into aqueous media.[1]

Optimized Cosolvent Table
CosolventRecommended RangeMechanismWarning for Phenylpiperazines
DMSO 0.1% - 1.0% (Cell)Dielectric constant modifierHigh Risk: precip upon dilution.[1][2] Requires "intermediate dilution" step.[2]
PEG 400 5% - 20%Hydrogen bonding / polarity matchingCan affect membrane permeability in Caco-2 assays.[1][2]
Ethanol < 5%Polarity modifierHigh volatility changes concentration over time in open well plates.[2]
The "Intermediate Dilution" Protocol

To prevent precipitation when moving from 100% DMSO to aqueous buffer:

  • Stock: 10 mM PP in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG 400 (not water). Result: 1 mM in 10% DMSO/90% PEG.

  • Final: Dilute the Intermediate into the assay buffer.

    • Why this works: PEG 400 acts as a bridge, preventing the drastic polarity spike that occurs when mixing DMSO directly with water.[1]

Module 3: Cyclodextrin Complexation (Advanced)

The Gold Standard for In Vivo Formulation[1]

For high-concentration delivery (IV/IP) where low pH is irritating and cosolvents are toxic, Cyclodextrins (CDs) are required.[1][2] Phenylpiperazines fit well into the hydrophobic cavity of


-Cyclodextrins .[1][2]

Recommended CD: Sulfobutyl ether-


-cyclodextrin (SBE-

-CD)
is superior to native

-CD due to higher water solubility and renal safety.[1][2]
Visualization: Solubilization Decision Tree

SolubilityDecisionTree Start Start: Phenylpiperazine Solubility Issue Check_pH Can assay tolerate pH < 5.0? Start->Check_pH Salt_Route Method A: Salt Formation (Mesylate/HCl) Check_pH->Salt_Route Yes Check_Bio Is this for In Vivo or Cells? Check_pH->Check_Bio No (Must be pH 7.4) Success Stable Solution Salt_Route->Success Cosolvent Method B: Cosolvents (DMSO/PEG400) Check_Bio->Cosolvent In Vitro (Cells) Cyclodextrin Method C: Complexation (SBE-β-CD / HP-β-CD) Check_Bio->Cyclodextrin In Vivo (Animal) Cosolvent->Success Cyclodextrin->Success

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting & FAQs

Q1: My compound dissolves in DMSO, but precipitates immediately when I add it to the cell culture media. Why?

A: This is the classic "Parabolic Solubility Profile" failure.[1]

  • Mechanism: Solubility is not linear.[2] A mixture of 50% DMSO / 50% Water often has lower solubility for lipophilic drugs than pure DMSO, but the drop is exponential once water exceeds ~80%.[1]

  • Fix: Use the Intermediate Dilution Protocol (see Module 2) or pre-dissolve the compound in a 20% HP-

    
    -CD solution before adding to media.[1][2]
    
Q2: I see "oiling out" instead of crystals forming. What does this mean?

A: Phenylpiperazines often have low melting points.[1][2] "Oiling out" indicates Liquid-Liquid Phase Separation (LLPS) .[1][2]

  • Cause: The system is supersaturated, but the energy barrier to form a crystal lattice is too high, so it forms an amorphous oil droplet instead.[1]

  • Fix: Seed the solution with a tiny crystal of the pure compound to encourage nucleation, or lower the temperature to force crystallization.

Q3: Which salt form is best: HCl or Mesylate?

A: For phenylpiperazines, Mesylate is often superior.[1]

  • Reasoning: The chloride ion (HCl) is small and charge-dense, creating a tight crystal lattice (high lattice energy) that is harder to break apart in water.[1] The Mesylate anion is larger and delocalized, disrupting the packing efficiency and lowering the energy required for dissolution [1].[1]

Experimental Workflow: Phase Solubility Study

Use this protocol to determine the binding constant (


) with cyclodextrins.
  • Preparation: Prepare 0, 5, 10, 20, and 40 mM solutions of HP-

    
    -CD in phosphate buffer (pH 7.4).
    
  • Saturation: Add excess phenylpiperazine (solid) to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind the drug).

  • Analysis: Quantify drug concentration via HPLC-UV (typically 254 nm for the phenyl ring).

  • Calculation: Plot [Drug] vs. [CD]. A linear slope indicates a 1:1 complex.[1][2]

CD_Workflow Step1 Weigh Excess Compound Step2 Add increasing [CD] Solutions Step1->Step2 Step3 Shake 48h (Equilibrium) Step2->Step3 Step4 Filter (0.45 µm PVDF) Step3->Step4 Step5 HPLC Quantification Step4->Step5

Figure 2: Workflow for determining cyclodextrin binding efficiency.

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]

  • Gupta, P., & Bansal, A. K. (2005).[1] Spray drying for generation of a ternary amorphous solid dispersion of a poorly soluble drug. Journal of Pharmaceutical Sciences, 94(3), 676-679.[1][2] (Context: Amorphous solid dispersions for phenylpiperazines).

Sources

Troubleshooting N-substitution reactions of phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: N4-Alkylation & Reductive Amination[1]

Introduction: The Pharmacophore Challenge

You are likely here because you are synthesizing ligands for GPCRs (specifically 5-HT or D2 receptors). The 1-phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, but its secondary amine (N4) presents a distinct set of synthetic challenges compared to aliphatic amines.[1]

This guide addresses the two primary workflows for attaching linkers or R-groups to the N4 position: Nucleophilic Substitution (


)  and Reductive Amination .

Workflow A: Direct Alkylation

Best for: Primary alkyl halides, unhindered electrophiles.[1]

The Core Issue: Quaternization (Over-Alkylation)

Unlike standard secondary amines, the N1-phenyl group electronically withdraws density from the piperazine ring, but the N4 nitrogen remains highly nucleophilic (


).[1] A common failure mode is the formation of the quaternary ammonium salt , where the product reacts with a second equivalent of the alkyl halide.
Troubleshooting Guide
Symptom Root Cause Corrective Action
Product precipitates as a solid during reaction Quaternary ammonium salt formation (insoluble in non-polar solvents).[1]Switch Solvent/Base: Move to MeCN with

.[1] The mono-alkylated product is usually soluble, while the inorganic salts precipitate.[1]
Low conversion (<40%) Alkyl chloride is too unreactive.[1]Finkelstein Modification: Add 0.1–0.5 eq of Potassium Iodide (KI) to generate the alkyl iodide in situ.[1]
Dialkylation (Quaternization) Excess electrophile or high concentration.[1]Reverse Addition: Add the alkyl halide dropwise to a solution of the phenylpiperazine. Ensure phenylpiperazine is in slight excess (1.1 eq).[1]
Optimization Protocol: The "MeCN/K2CO3" Standard
  • Solvent: Acetonitrile (MeCN) is superior to DMF/DMF for this specific substrate.[1] It is polar enough to dissolve the reagents but tends to precipitate the inorganic byproducts.

  • Base: Anhydrous

    
     (3.0 eq).[1]
    
  • Temperature: Reflux (80 °C).

Protocol:

  • Dissolve 1-phenylpiperazine (1.0 mmol) in MeCN (5 mL).

  • Add anhydrous

    
     (3.0 mmol) and KI (0.1 mmol, optional).
    
  • Add Alkyl Halide (1.0 mmol) dropwise over 10 minutes.

  • Reflux for 4–12 hours. Monitor by TLC (stain with Dragendorff’s reagent or UV).[1]

Logic Flow: Troubleshooting Low Yields

SN2_Troubleshooting Start Issue: Low Yield in SN2 Reaction CheckTLC Check TLC/LCMS: Is starting material remaining? Start->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM Incomplete NoSM No, SM consumed (Complex mixture) CheckTLC->NoSM Side Reactions Reactivity Is Alkyl Halide a Chloride? YesSM->Reactivity CheckProd Is product Quaternary Salt? NoSM->CheckProd AddKI Add 0.5 eq KI (Finkelstein) Reactivity->AddKI Yes Heat Increase Temp to Reflux or Switch to DMF Reactivity->Heat No (Bromide/Iodide) ReduceEq Reduce Alkyl Halide to 0.9 eq Switch to dilute conditions CheckProd->ReduceEq Yes

Caption: Decision logic for optimizing N-alkylation yields. Blue nodes indicate start, Green/Red/Yellow indicate corrective actions.[1]

Workflow B: Reductive Amination

Best for: Aldehydes, Ketones, and avoiding quaternization entirely.[1][2][3]

The Core Issue: Imine Stability & Reducing Agent Selectivity

Phenylpiperazines are moderately sterically hindered.[1] When reacting with ketones, the intermediate iminium ion can be slow to form.[1][4] The "Gold Standard" method utilizes Sodium Triacetoxyborohydride (STAB) , popularized by Abdel-Magid [1].[1]

Why STAB?

Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and does not require pH adjustment to prevent the reduction of the aldehyde/ketone itself. It selectively reduces the iminium species.[4]
Troubleshooting Guide
Issue Diagnosis Solution
No Reaction (Ketones) Steric hindrance prevents imine formation.[1]Acid Catalysis: Add 1–2 equivalents of Acetic Acid (AcOH) .[1] This protonates the carbonyl, accelerating nucleophilic attack.[1]
Aldehyde Reduction The aldehyde is reducing to an alcohol before the amine attacks.Sequential Addition: Stir amine + aldehyde for 30 mins before adding the reducing agent.
Insoluble Reagents STAB is not dissolving.[1]Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or THF.[1][2] DCE is the preferred solvent for STAB protocols.[2][3]
The "Abdel-Magid" Protocol for Phenylpiperazines
  • Mix: 1-Phenylpiperazine (1.0 eq) + Aldehyde/Ketone (1.1 eq) in DCE (or THF).

  • Catalyst: If using a ketone, add Acetic Acid (1.0 eq).[1]

  • Reduce: Add

    
     (1.4 eq) in one portion.
    
  • Time: Stir at Room Temp for 2–16 hours.

  • Quench: Add saturated aqueous

    
     (gas evolution will occur).
    
Mechanism & Pathway[1][5]

Reductive_Amination Substrates Phenylpiperazine + Carbonyl Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal + AcOH (Catalyst) DirectRed Alcohol Side Product (Avoid this) Substrates->DirectRed If reducing agent is too strong (e.g. NaBH4) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product N-Alkylated Product Iminium->Product + NaBH(OAc)3 (Hydride Transfer)

Caption: Mechanistic pathway. Note that STAB selectively targets the Iminium Ion (Yellow), avoiding direct reduction of the carbonyl (Dashed line).

Workflow C: Purification & Isolation

The "Sticky Amine" Problem: Phenylpiperazine derivatives are basic and polar, causing them to streak (tail) on silica gel columns, leading to poor separation.[1]

Critical Data: pKa
  • N4 (Basic Nitrogen):

    
     [2].[1][5]
    
  • N1 (Aniline-like): Not basic in aqueous conditions.[1]

Solution 1: Modified Silica Chromatography

Do not use standard Hexane/Ethyl Acetate.[1] You must modify the stationary phase.

  • The "Doped" Eluent: Add 1% Triethylamine (TEA) or 1% Ammonia to your DCM/MeOH eluent.[1] This deprotonates the silica silanols, preventing the amine from "sticking."

  • Eluent System: DCM : MeOH :

    
     (90 : 9 : 1).[1]
    
Solution 2: Acid-Base Extraction (Self-Validating)

Because the


 is distinct (~8.7), you can purify without a column.[1]
  • Acidify: Dissolve crude in EtOAc. Extract with 1M HCl.[1] (Product goes to Aqueous layer; non-basic impurities stay in Organic).[1]

  • Wash: Wash the aqueous layer with fresh EtOAc.[1]

  • Basify: Adjust aqueous layer to pH > 10 using 6M NaOH. (Product precipitates or oils out).[1]

  • Extract: Extract the now-basic aqueous layer with DCM.[1][6] Dry and concentrate.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Khalili, F. , Henni, A., & East, A. L. (2009).[1][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1]

  • BenchChem. (2025).[1] Optimizing reaction conditions for the N-alkylation of piperazine. Technical Support Guide.

Sources

Improving reaction conditions for benzylpiperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working on the synthesis of benzylpiperazine derivatives. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to improve reaction conditions, enhance yield, and ensure product purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of benzylpiperazine derivatives.

Q1: What are the primary methods for synthesizing mono-benzylpiperazine derivatives?

There are two predominant methods for the synthesis of mono-substituted benzylpiperazines. The most direct route is the N-alkylation of piperazine with a benzyl halide (typically benzyl chloride). This method is straightforward but often faces challenges with selectivity. A more controlled, multi-step approach involves the reductive amination of a piperazine derivative with benzaldehyde . A highly reliable method for ensuring mono-substitution involves using N-Boc-piperazine as a starting material, which protects one of the nitrogen atoms, followed by alkylation and subsequent deprotection.

Q2: What is the most common side product in the direct N-alkylation of piperazine, and why does it form?

The most common side product is 1,4-dibenzylpiperazine (DBZP) . This occurs because the desired mono-substituted product, 1-benzylpiperazine, is also a secondary amine and remains nucleophilic. It can, therefore, react with a second molecule of benzyl chloride. This competing reaction leads to the formation of the disubstituted byproduct, reducing the overall yield and complicating purification.

Q3: How can I improve the selectivity and yield of the desired mono-substituted product?

Improving selectivity for the mono-benzylpiperazine hinges on controlling the relative rates of the first and second alkylation reactions. Key strategies include:

  • Stoichiometry Control: Using a significant excess of piperazine relative to the benzyl halide statistically favors the reaction of the halide with the more abundant starting material over the newly formed mono-substituted product.

  • Slow Addition: Adding the benzyl halide dropwise to the piperazine solution at a controlled temperature helps to maintain a low concentration of the alkylating agent, further reducing the likelihood of a second alkylation.

  • Use of Protecting Groups: Employing a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens is a robust method to prevent disubstitution entirely. The desired alkylation can then be performed on the unprotected nitrogen, followed by removal of the Boc group.

Q4: What are the key safety considerations for this synthesis?

Benzyl chloride is a lachrymator and a potential carcinogen; therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, especially on a larger scale, so proper temperature control and monitoring are crucial. When working with hydrogen gas for catalytic hydrogenation, ensure the system is properly sealed and operated in an area free from ignition sources.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Desired Mono-Benzylpiperazine Derivative

Symptom: Your reaction results in a low yield of the mono-substituted product, with a significant amount of unreacted starting material or a complex mixture of unidentified products.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Incorrect Stoichiometry If an insufficient excess of piperazine is used, the probability of the benzyl halide reacting with the mono-substituted product increases, leading to the formation of the 1,4-dibenzylpiperazine byproduct and reducing the yield of the desired product.Use a piperazine to benzyl halide molar ratio of at least 3:1. This ensures that the benzyl halide is more likely to encounter and react with a piperazine molecule rather than the mono-alkylated product.
Suboptimal Reaction Temperature Higher temperatures can increase the rate of the second alkylation reaction more than the first, leading to a higher proportion of the disubstituted byproduct. Excessively low temperatures may lead to an incomplete reaction.Maintain a controlled reaction temperature, typically between 50-70°C, for the reaction between piperazine and benzyl chloride. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time at your chosen temperature.
Ineffective Base In N-alkylation reactions, a base is required to neutralize the hydrogen halide formed. If the base is not strong enough or is sterically hindered, the reaction mixture will become acidic, protonating the piperazine and reducing its nucleophilicity, thus slowing down or stopping the reaction.Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a 1:1 molar ratio with the benzyl halide. For reactions starting with piperazine hydrochloride, a stronger base like sodium carbonate or potassium carbonate is necessary.
Inappropriate Solvent The solvent can influence the solubility of reactants and the rate of reaction. A solvent that does not fully dissolve the piperazine can lead to a heterogeneous reaction mixture and poor yields.Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often good choices as they can dissolve both the piperazine and the benzyl halide. Ethanol is also commonly used.
Problem 2: High Percentage of 1,4-Dibenzylpiperazine (DBZP) Byproduct

Symptom: Analytical data (GC-MS, NMR) shows a significant amount of the disubstituted byproduct, DBZP.

Mechanistic Insight: The formation of DBZP is a classic example of a consecutive reaction. The mono-substituted product is still a potent nucleophile and can compete with the starting piperazine for the benzyl halide.

Troubleshooting Workflow for High DBZP Formation

G start High DBZP Detected check_ratio Is Piperazine:Benzyl Halide Ratio > 3:1? start->check_ratio increase_ratio Increase Piperazine to > 3:1 check_ratio->increase_ratio No check_addition Was Benzyl Halide Added Dropwise? check_ratio->check_addition Yes increase_ratio->check_addition slow_addition Implement Slow, Dropwise Addition check_addition->slow_addition No check_temp Was Temperature Controlled? check_addition->check_temp Yes slow_addition->check_temp lower_temp Lower and Control Temperature check_temp->lower_temp No consider_pg Still High DBZP? check_temp->consider_pg Yes lower_temp->consider_pg use_pg Use Boc-Protected Piperazine consider_pg->use_pg Yes end Problem Resolved consider_pg->end No use_pg->end

Caption: Troubleshooting workflow for reducing 1,4-dibenzylpiperazine byproduct.

Problem 3: Difficulty in Purifying the Final Product

Symptom: The mono- and di-substituted products are difficult to separate using standard techniques like column chromatography or distillation.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Similar Polarity 1-Benzylpiperazine and 1,4-dibenzylpiperazine often have very similar polarities, making them co-elute in normal-phase column chromatography. Their boiling points can also be close, complicating fractional distillation.Salt Precipitation: This is a highly effective method. The mono-substituted product has a free secondary amine that can be protonated to form a dihydrochloride salt, which is typically insoluble in organic solvents like ethanol. The disubstituted product cannot form a dihydrochloride salt and will remain in solution.
Oily Product The free base of benzylpiperazine is often an oil, which can be difficult to handle and purify.Convert the purified oil to a stable, crystalline solid by forming the hydrochloride or dihydrochloride salt. This not only aids in handling and storage but also serves as a final purification step.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine via Direct N-Alkylation

This protocol is adapted from established methods and is optimized for selectivity towards the mono-substituted product.

Materials:

  • Piperazine hexahydrate (3 eq.)

  • Benzyl chloride (1 eq.)

  • Absolute Ethanol

  • 5N Sodium Hydroxide

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine hexahydrate (3 eq.) in absolute ethanol.

  • Heat the solution to a gentle reflux (approximately 65°C).

  • Add benzyl chloride (1 eq.) dropwise over a period of 30 minutes to the refluxing solution with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at 65°C for an additional 1-2 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture in an ice bath. The unreacted piperazine may precipitate as its hydrochloride salt.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in water and make the solution strongly alkaline (pH > 12) by adding 5N sodium hydroxide.

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil.

  • The crude product can be further purified by vacuum distillation or by salt precipitation as described in Protocol 2.

Protocol 2: Purification via Dihydrochloride Salt Precipitation

This protocol is highly effective for separating 1-benzylpiperazine from the 1,4-dibenzylpiperazine byproduct.

Materials:

  • Crude 1-benzylpiperazine

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid or HCl gas

  • Dry Benzene (for washing)

Procedure:

  • Dissolve the crude product from Protocol 1 in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethanolic HCl (prepared by bubbling HCl gas through cold ethanol) or concentrated HCl dropwise until the solution is acidic and a white precipitate forms.

  • Continue cooling and stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the white, crystalline 1-benzylpiperazine dihydrochloride by suction filtration.

  • Wash the crystals with cold, dry benzene or diethyl ether to remove any remaining soluble impurities (like 1,4-dibenzylpiperazine).

  • Dry the purified salt under vacuum.

  • To recover the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.

Reaction Scheme and Byproduct Formation

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine BenzylChloride BenzylChloride MonoProduct 1-Benzylpiperazine (Desired) Piperazine->MonoProduct + Benzyl Chloride (k1, Desired Reaction) DiProduct 1,4-Dibenzylpiperazine (Byproduct) MonoProduct->DiProduct + Benzyl Chloride (k2, Side Reaction)

Caption: Reaction pathway for the synthesis of 1-benzylpiperazine and the competing formation of the 1,4-dibenzylpiperazine byproduct.

References

  • CN1634901A - Process for preparing N-benzyl piperazine.
  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Almaghrabi, M., Auburn University. [Link]

  • Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [Link]

  • Benzylpiperazine: "A messy drug". PubMed. [Link]

  • Synthesis of 1-Benzylpiperazine (BzP/A2). Erowid. [Link]

  • BENZYLPIPERAZINE. SWGDrug. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Methods for the catalytic synthesis of piperazine (2022). SciSpace. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

Avoiding byproduct formation in piperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine-1-carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize piperazine scaffolds in their synthetic workflows. The selective mono-functionalization of piperazine is a critical step in the synthesis of countless pharmaceutical agents, yet it presents a persistent challenge: preventing the formation of the undesired 1,4-disubstituted byproduct.[1]

This document provides in-depth, experience-driven answers to common issues encountered during this synthesis. We will delve into the mechanistic reasons behind byproduct formation and offer validated, step-by-step protocols to help you achieve high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your reaction or workup. Each entry explains the likely cause and provides a clear, actionable solution.

Q1: My reaction analysis (TLC/LC-MS) shows a significant amount of a non-polar, higher molecular weight peak corresponding to the 1,4-disubstituted piperazine. What went wrong?

This is the most common issue in piperazine mono-acylation. The formation of the 1,4-dicarboxylate byproduct occurs when a second molecule of the carboxylating agent (e.g., di-tert-butyl dicarbonate (Boc-anhydride) or benzyl chloroformate (Cbz-Cl)) reacts with the newly formed, and still nucleophilic, secondary amine of your desired mono-substituted product.[2][3]

Root Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the carboxylating agent is a primary driver of di-substitution. The second acylation is often faster than the first because the initial product is fully dissolved and readily available.

    • Solution: Carefully control the stoichiometry. Use a slight excess of piperazine (e.g., 1.2 to 2 equivalents) relative to the carboxylating agent (1.0 equivalent).[4] This ensures the electrophile is the limiting reagent and is consumed before it can significantly react with the mono-substituted product.

  • Rate of Addition: Adding the carboxylating agent too quickly creates localized areas of high concentration, increasing the probability of the mono-substituted product reacting again before the electrophile has a chance to react with the starting piperazine.

    • Solution: Perform a slow, dropwise addition of the carboxylating agent (dissolved in a suitable solvent) to a chilled, stirring solution of piperazine.[4] This maintains a low, steady concentration of the electrophile, favoring the reaction with the more abundant starting material.

  • Reaction Temperature: Higher temperatures increase the rate of both the desired and undesired reactions. However, the activation energy for the second substitution can be overcome more easily at elevated temperatures.

    • Solution: Maintain a low reaction temperature, typically 0 °C to room temperature. Start the addition at 0 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC or LC-MS to determine the optimal reaction time and avoid letting it stir unnecessarily after completion.

Q2: I'm using a chloroformate (e.g., Cbz-Cl, Fmoc-Cl) and see significant byproduct formation, along with a drop in pH. How do I fix this?

This is a classic issue related to reactions that generate a strong acid byproduct, like hydrochloric acid (HCl). The generated HCl protonates the highly basic piperazine starting material, rendering it non-nucleophilic and effectively taking it out of the reaction.[2] This halt in the primary reaction gives the chloroformate more opportunity to react with the desired mono-substituted product.

Root Cause & Solution:

  • Inadequate Acid Scavenging: The reaction requires a base to neutralize the HCl as it is formed. This is known as the Schotten-Baumann reaction condition.[2][5]

    • Solution 1 (Biphasic Conditions): A highly effective method is to use a biphasic system. Dissolve the piperazine in an aqueous base solution (e.g., 2M NaOH) and the chloroformate in an immiscible organic solvent (e.g., dichloromethane, DCM). With vigorous stirring, the reaction occurs at the interface, and the HCl is immediately neutralized in the aqueous phase.[5][6]

    • Solution 2 (Organic Base): In a single-phase organic system, use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least one equivalent of the base to neutralize the generated acid.

Frequently Asked Questions (FAQs)

This section covers broader concepts and strategic choices for designing your synthesis.

Q1: What are the most critical parameters to control for achieving high mono-selectivity?

Achieving high selectivity is a balancing act between several factors. Based on extensive experience, the hierarchy of importance is:

  • Stoichiometry: Piperazine must be in excess.

  • Rate of Addition: Slow, controlled addition is non-negotiable.

  • Temperature: Lower temperatures (0 °C to RT) are essential.

  • Solvent Choice: A solvent that keeps both piperazine and the intermediate product reasonably soluble is important. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[4]

ParameterRecommended ConditionRationale
Piperazine:Carboxylating Agent 1.2 - 2.0 : 1.0Ensures the carboxylating agent is the limiting reagent.[7]
Temperature 0 °C to Room TemperatureSlows down the rate of the second substitution reaction.
Addition Time 1 - 3 hours (for lab scale)Prevents localized high concentrations of the electrophile.[4]
Base (for Chloroformates) 1.1 - 1.5 equivalentsNeutralizes acid byproduct, keeping piperazine nucleophilic.[2]

Table 1: Key Reaction Parameters for Selective Mono-acylation of Piperazine

Q2: Is there a way to avoid using protecting groups altogether for mono-substitution?

While protecting group strategies are robust and common, direct mono-substitution without traditional protection is possible under specific conditions.[1][8] One effective method involves the in-situ formation of a piperazine mono-salt.[8]

  • Principle: By adding one equivalent of a strong acid (like HCl) to two equivalents of piperazine, you create a mixture of piperazine dihydrochloride, piperazine mono-hydrochloride, and free piperazine. The mono-protonated piperazine is significantly less nucleophilic than the free base, allowing the electrophile to react selectively with the unprotonated piperazine.[8][9] This strategy effectively uses a proton as a "protecting group."[8]

Visualizing the Reaction: Desired Pathway vs. Byproduct Formation

The following diagram illustrates the kinetic competition at the heart of this synthesis. The goal is to maximize the rate of k₁ while minimizing the rate of k₂.

G cluster_0 Piperazine Piperazine (Excess) Boc2O Boc₂O (Limiting) MonoBoc Desired Product (tert-butyl piperazine-1-carboxylate) Piperazine->MonoBoc  k₁ (fast, desired)   DiBoc Byproduct (di-tert-butyl piperazine-1,4-dicarboxylate) MonoBoc->DiBoc  k₂ (slower, undesired)   Boc2O_2 Boc₂O G cluster_workflow Troubleshooting Workflow start Reaction Complete. Analyze by TLC/LC-MS check_purity Is Di-substituted Byproduct > 5%? start->check_purity success Proceed to Workup & Purification check_purity->success No troubleshoot Identify Cause of Byproduct Formation check_purity->troubleshoot Yes cause1 Stoichiometry Issue? (Electrophile Excess) troubleshoot->cause1 cause2 Addition Too Fast? troubleshoot->cause2 cause3 Temperature Too High? troubleshoot->cause3 solution1 Re-run with Excess Piperazine cause1->solution1 solution2 Re-run with Slow, Dropwise Addition cause2->solution2 solution3 Re-run at 0 °C cause3->solution3

Sources

Refinement of analytical techniques for piperazine isomer separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)
Ticket Subject: Refinement of Analytical Techniques for Piperazine Isomer Separation

Welcome to the Analytical Support Center

From the Desk of Dr. Aris Thorne, Senior Application Scientist

You have reached this guide because you are likely facing the "Piperazine Paradox": these molecules are chemically simple yet chromatographically stubborn. As cyclic diamines, piperazines possess two basic nitrogen atoms (


, 

). This basicity leads to severe peak tailing on standard silica columns, while their structural rigidity makes isomer separation (regio- and stereoisomers) a challenge of subtle selectivity.

This guide is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks.

Module 1: The "Tailing" Problem (Achiral Separation)

User Issue: "My piperazine peaks are tailing significantly (


), causing poor resolution and integration errors."
Root Cause Analysis

Piperazines are hard bases. In standard Reverse Phase HPLC (RP-HPLC), the positively charged nitrogen interacts electrostatically with residual acidic silanols (


) on the stationary phase surface. This secondary interaction is slow, causing the "tail."
Troubleshooting Protocol
ParameterStandard Approach (Fail)Corrective Action (Success) Why it Works
pH Neutral (pH 7.0)High pH (10-11) or Low pH (< 2.5) High pH: Deprotonates the piperazine (neutral form), eliminating ion-exchange with silanols.Low pH: Protonates silanols (

), suppressing their negative charge.
Column Standard C18 (Silica)Hybrid Particle (e.g., BEH) or Phenyl-Hexyl Hybrid particles resist dissolution at pH 11. Phenyl-Hexyl offers

selectivity for aromatic piperazines.
Additives Formic Acid (0.1%)TFA (0.05-0.1%) or Triethylamine (TEA) TFA acts as an ion-pairing agent (masks positive charge). TEA acts as a sacrificial base (blocks silanols).

Critical Warning: If using LC-MS, avoid TFA (signal suppression) and non-volatile buffers (phosphate). Use Ammonium Hydroxide (pH 10) or Ammonium Formate (pH 3).

Visual Logic: Tailing Troubleshooting Tree

TailingLogic Start Issue: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsHigh Is pH > 10? CheckpH->IsHigh Option A IsLow Is pH < 3? CheckpH->IsLow Option B ColType Column Type Check IsHigh->ColType Yes AddTFA Add 0.05% TFA Reason: Ion Pairing IsLow->AddTFA If MS sensitivity not critical Hybrid Use Hybrid Silica (BEH/XBridge) Reason: Stability at High pH ColType->Hybrid Required Warning Warning: MS Signal Suppression AddTFA->Warning Note

Figure 1: Decision matrix for eliminating peak tailing in basic piperazine compounds.

Module 2: Isomer Resolution (Regio- & Stereoisomers)

User Issue: "I cannot separate the 1,2-isomer from the 1,3-isomer," or "My enantiomers are co-eluting."

Scenario A: Regioisomers (Structural Position)

Regioisomers (e.g., 2-methylpiperazine vs. 3-methylpiperazine) often have identical Mass-to-Charge (


) ratios, making MS detection insufficient for differentiation.
  • Technique: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

  • Why: Piperazines are polar. HILIC retains them based on polarity rather than hydrophobicity. The subtle difference in the basicity of the nitrogen atoms (due to steric hindrance of the substituent) alters the retention significantly in HILIC mode.

  • Recommended Phase: Silica or Amide-bonded phase.

  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Formate (pH 3.0).

Scenario B: Stereoisomers (Enantiomers)

Chiral separation is the most complex challenge.

  • Technique: SFC (Supercritical Fluid Chromatography) vs. HPLC [2][3][4][5]

  • The Superior Choice: SFC .[2][4][5]

    • Reason 1:

      
       is non-polar but slightly acidic, which naturally suppresses the amine functionality of piperazines, improving peak shape without aggressive additives.
      
    • Reason 2: Higher diffusion rates in SFC allow for faster screening of chiral columns.

Chiral Screening Protocol (SFC/HPLC)
StepActionRationale
1. Primary Screen Screen columns: IG, IA, AD-H, OD-H (Polysaccharide derivatives).These 4 columns cover ~80% of chiral piperazine separations.
2. Co-Solvent Start with Methanol + 0.2% Isopropylamine (IPA) .Basic additive (IPA) is mandatory to ensure the piperazine is in the free base form to interact with the chiral selector.
3. Optimization If resolution (

) < 1.5, switch co-solvent to Ethanol or Isopropanol .
Changing the steric bulk of the alcohol modifier often alters the chiral recognition pocket.
Visual Logic: Chiral Method Development

ChiralWorkflow Start Start: Racemic Mixture Mode Select Mode: SFC (Preferred) or NPLC Start->Mode Screen Primary Screen: Columns: IA, IG, AD, OD Modifier: MeOH + 0.1% DEA/IPA Mode->Screen Decision Resolution > 1.5? Screen->Decision Success Validate Method Decision->Success Yes Fail Switch Modifier: MeOH -> EtOH -> IPA Decision->Fail No Fail->Decision Retest Fail2 Switch Column Family: (e.g., Pirkle or Antibiotic) Fail->Fail2 If all modifiers fail

Figure 2: Systematic workflow for developing chiral separation methods for piperazines.

Module 3: Validated Experimental Protocol

Protocol ID: PIP-ISO-001 Application: Separation of 1-phenylpiperazine derivatives (Regio- and Stereoisomers).

Reagents & Equipment
  • System: UHPLC with PDA or QDa (Mass Detector).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water, pH 10.0 (Adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)%A (Buffer)%B (ACN)Curve
0.0955Initial
1.09556
8.040606
9.05956
11.05956
11.19551
14.09551
Execution Notes
  • Preparation: Dissolve sample in 50:50 Water:Methanol. Do not use 100% ACN as diluent (causes peak distortion for early eluters).

  • System Conditioning: Flush the column with 100% Mobile Phase B for 30 minutes before introducing the high pH buffer to prevent precipitation.

  • Detection: Monitor at 254nm (aromatic ring) and 210nm (piperazine backbone).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2021).[6] Separation of Basic Compounds at High pH using XBridge Columns. Application Note. Link

  • Toribio, L., et al. (2018). Enantioselective separation of piperazine derivatives by supercritical fluid chromatography. Journal of Separation Science. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC. Technical Guide.[7] Link

For further assistance, please submit a raw data file (.cdf or .dx) to the Tier 3 Support Dropbox.

Sources

Technical Support Center: Boc Deprotection in Piperazine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Boc deprotection in the synthesis of piperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to overcome common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthetic strategies are both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Boc deprotection of piperazine-2-carboxylic acid?

The most prevalent and generally effective method for N-Boc deprotection in piperazine systems is acidolysis.[1][2] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol) are widely used.[2] These conditions are typically robust and lead to rapid deprotection at room temperature.[1]

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an incomplete deprotection reaction. The primary culprits are often insufficient acid, limited reaction time, low temperature, or poor solubility of the starting material.[2] It's crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the appropriate endpoint.[2]

Q3: I'm observing significant side product formation during deprotection. What are the common side reactions?

A major concern during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[3] This cation can lead to side reactions, particularly the alkylation of nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or other unprotected nitrogens.[3] Additionally, if your piperazine derivative contains other acid-sensitive functional groups (e.g., esters, acetals), they may be degraded under the harsh acidic conditions.[2]

Q4: Are there alternatives to strong acid deprotection for sensitive substrates?

Yes, for substrates with acid-labile functionalities, alternative deprotection methods can be employed. These often involve a trade-off, potentially requiring longer reaction times or more complex setups.[1] Some common alternatives include using trimethylsilyl iodide (TMSI) or zinc bromide.[1] Thermal deprotection is also a possibility, though it requires high temperatures.[4]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material even after the standard reaction time.

Root Cause Analysis and Solutions:

  • Insufficient Acid: The stoichiometry of the acid may be inadequate to fully drive the reaction to completion. The deprotection of Boc groups can exhibit a second-order dependence on the acid concentration.[5]

    • Solution: Increase the equivalents of the acid (TFA or HCl solution) and continue to monitor the reaction.[2]

  • Reaction Time and Temperature: The reaction may simply need more time or a slight increase in thermal energy to proceed to completion.

    • Solution: Extend the reaction time, monitoring progress every 30-60 minutes.[2] If the reaction is still sluggish, gentle heating to 40-50°C can accelerate the deprotection.[2]

  • Solubility Issues: If the starting material is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Consider a different solvent system in which your substrate has better solubility.[2] For example, if using DCM, you might try switching to or adding dioxane or methanol.

Experimental Protocol: Optimizing Deprotection Conditions

  • Initial Setup: In a round-bottom flask, dissolve your Boc-protected piperazine-2-carboxylic acid derivative in the chosen solvent (e.g., DCM).

  • Acid Addition: Add the specified equivalents of acid (e.g., 20-50% TFA in DCM).

  • Monitoring: After 1 hour at room temperature, take an aliquot of the reaction mixture and analyze by TLC or LC-MS.

  • Troubleshooting Workflow:

    G start Reaction Incomplete? insufficient_acid Increase Acid Equivalents start->insufficient_acid Yes complete Reaction Complete start->complete No extend_time Extend Reaction Time insufficient_acid->extend_time increase_temp Gently Heat (40-50°C) extend_time->increase_temp Still Incomplete change_solvent Change Solvent System increase_temp->change_solvent Still Incomplete change_solvent->complete

    Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Side Product Formation due to Tert-Butyl Cation

Symptom: Your final product is contaminated with impurities that have a mass corresponding to the addition of a tert-butyl group (+56 Da).

Root Cause Analysis and Solutions:

The acidic cleavage of the Boc group generates a tert-butyl cation, a highly reactive electrophile.[3] This cation can be scavenged by nucleophilic residues in your molecule, leading to unwanted alkylation.[3]

  • Solution: Employ Scavengers: The addition of scavengers to the reaction mixture can effectively trap the tert-butyl cation before it reacts with your product.

    ScavengerTarget Residue(s)Typical Concentration
    Triisopropylsilane (TIS) General purpose, reduces side reactions1-5% (v/v)
    Water General purpose1-5% (v/v)
    Anisole Tryptophan, Tyrosine5-10% (v/v)
    Thioanisole Tryptophan, Methionine5-10% (v/v)
    1,2-Ethanedithiol (EDT) Cysteine, minimizes disulfide formation1-5% (v/v)

Experimental Protocol: TFA Deprotection with Scavengers

  • Preparation: In a fume hood, prepare a "cleavage cocktail" by combining the appropriate scavenger(s) with TFA. For example, a common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Reaction: Dissolve your Boc-protected piperazine derivative in a minimal amount of DCM and then add the cleavage cocktail.

  • Stirring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified, often by precipitation from cold diethyl ether.[6]

    G Boc Boc-Protected Piperazine Deprotected Deprotected Piperazine Boc->Deprotected + Acid tBu {t-Butyl Cation|+} Boc->tBu + Acid Acid TFA Alkylated_Side_Product Alkylated Side Product tBu->Alkylated_Side_Product Reacts with Nucleophile Trapped_tBu Trapped Species tBu->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., TIS)

    Caption: Role of scavengers in preventing side reactions.

Issue 3: Orthogonal Protection Strategy Challenges

Symptom: You need to selectively deprotect one Boc group on a di-protected piperazine-2-carboxylic acid without affecting another protecting group (e.g., Cbz, Fmoc).

Root Cause Analysis and Solutions:

The successful synthesis of complex piperazine-2-carboxylic acid derivatives often relies on an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[7][8][9]

  • Boc vs. Cbz/Benzyl: The Boc group is acid-labile, while Cbz (benzyloxycarbonyl) and benzyl groups are typically removed by hydrogenolysis. This provides a good orthogonal set.

  • Boc vs. Fmoc: The Boc group is removed with acid, whereas the Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions (e.g., piperidine in DMF).[9]

Experimental Protocol: Selective Fmoc Deprotection

  • Dissolution: Dissolve the N-Boc, N'-Fmoc piperazine-2-carboxylic acid derivative in DMF.

  • Base Addition: Add 20% piperidine in DMF to the solution.

  • Reaction: Stir at room temperature for 30 minutes.

  • Work-up: Remove the piperidine and dibenzofulvene adduct by evaporation and subsequent purification, typically by chromatography.

    G Start N-Boc, N'-Fmoc Piperazine Fmoc_Removal 20% Piperidine/DMF Start->Fmoc_Removal Boc_Product N-Boc Piperazine Fmoc_Removal->Boc_Product Boc_Removal TFA/DCM Boc_Product->Boc_Removal Final_Product Piperazine Boc_Removal->Final_Product

References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 21). Retrieved from [Link]

  • Any suggestion on Boc deprotection without using acid? - ResearchGate. (2016, March 26). Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. (1993, June). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23). Retrieved from [Link]

  • Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents. (n.d.).
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025, August 7). Retrieved from [Link]

  • CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents. (n.d.).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023, March 10). Retrieved from [Link]

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (2013, March 16). Retrieved from [Link]

  • 1-Boc-piperazine-2-carboxylic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Enhancing the efficiency of cyclization reactions for phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Optimization of Cyclization Protocols for N-Phenylpiperazine (N-PP) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Efficiency Paradox

Synthesizing phenylpiperazine efficiently requires navigating a trade-off between kinetic force (classical alkylation) and atom economy (catalytic hydrogen borrowing). Whether you are scaling up a "melt" reaction or optimizing a green catalytic cycle, the failure modes are distinct.

This guide addresses the two primary cyclization pathways:

  • Pathway A: Nucleophilic Cyclization (Aniline + Bis(2-chloroethyl)amine)

  • Pathway B: Catalytic Hydrogen Borrowing (Aniline + Diethanolamine)

Module 1: The Classical Route (Nucleophilic Cyclization)

Reagents: Aniline + Bis(2-chloroethyl)amine · HCl (BCEA)[1]

This method relies on thermal force to drive the formation of the piperazine ring. The intermediate forms a reactive aziridinium ion.[2][3]

Troubleshooting Guide: "The Reaction Turns to Tar"

Q: My reaction mixture solidifies into a black, insoluble polymer (tar) before cyclization is complete. Why?

A: The issue is likely uncontrolled exothermicity leading to intermolecular polymerization rather than intramolecular cyclization.

  • The Mechanism: At high temperatures (>180°C), the bis-electrophile (BCEA) can cross-link two aniline molecules instead of cyclizing onto one. This is concentration-dependent.

  • The Fix:

    • Dilution Principle: Do not run this neat (solvent-free) if you are seeing tar. Use n-Butanol or Diglyme as a solvent.

    • Stepwise Heating:

      • Stage 1 (Mono-alkylation): Hold at 90–110°C for 2 hours.

      • Stage 2 (Cyclization): Ramp to 140–160°C only after the first alkylation is kinetically complete.

    • Atmosphere: Oxygen accelerates radical polymerization of anilines at these temperatures. Strict N2 sparging is mandatory.

Q: Yields are stuck at 40-50%. Where is the rest of my material?

A: You are likely losing product to the "Open-Chain Trap."

If the second alkylation (ring closure) fails, you are left with the linear N-(2-chloroethyl)-N-(2-aminoethyl)aniline species.

  • The Fix (Base Management): The cyclization step releases 2 equivalents of HCl. If the pH drops too low, the amine becomes protonated (ammonium) and loses nucleophilicity, halting the ring closure.

    • Protocol: Add solid Sodium Carbonate (Na2CO3) or Tributylamine to scavenge acid without hydrolyzing the alkyl chloride.

Experimental Protocol: Optimized Phase Transfer Method
ParameterSpecificationRationale
Solvent Toluene / Water (Biphasic)Allows easy separation of salts.
Catalyst TBAB (Tetrabutylammonium bromide)Shuttles the phenoxide/aniline anion into the organic phase.
Temperature 105°C (Reflux)Sufficient for cyclization, low enough to prevent tar.
Base 50% NaOH (aq)Maintains high pH to ensure aniline is nucleophilic.

Module 2: Catalytic Hydrogen Borrowing (The "Green" Route)

Reagents: Aniline + Diethanolamine (DEA) Catalyst: Ruthenium or Iridium complexes (e.g., Ru-Macho®, [Cp*IrCl2]2)

This pathway is atom-economical (water is the only byproduct) but chemically complex.

Visualizing the Mechanism

The efficiency of this reaction depends on the "Borrowing Hydrogen" cycle. If this cycle breaks, the reaction stops at the imine intermediate.

HydrogenBorrowing cluster_cycle Ruthenium Catalytic Cycle Alcohol Alcohol Substrate (Diethanolamine) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Dehydrogenation (Ru -> Ru-H) RuH Ru-H Species Alcohol->RuH H Transfer Imine Imine Intermediate (Unstable) Aldehyde->Imine + Aniline (-H2O) Amine Cyclized Piperazine (Product) Imine->Amine Hydrogenation (Ru-H -> Ru) Failure FAILURE MODE: Irreversible H2 Loss RuH->Amine H Return RuH->Failure System Leak / O2

Caption: The "Borrowing Hydrogen" cycle. Efficiency relies on the catalyst (Ru) storing hydrogen temporarily. If H2 gas escapes or O2 enters, the cycle breaks.

Troubleshooting Guide: Catalyst Deactivation

Q: The reaction starts well but stalls after 4 hours. Adding more catalyst doesn't help.

A: You are likely suffering from "Hydrogen Leakage" or Product Inhibition.

  • Hydrogen Leakage: In the diagram above, the catalyst "borrows" hydrogen from the alcohol to form the aldehyde. It must return that hydrogen to the imine to form the amine.

    • Diagnosis: If your system is open to the air or under high vacuum, H2 gas may physically escape the solvent cage before it can re-hydrogenate the imine.

    • Solution: Run the reaction in a sealed pressure tube or autoclave (closed system) to maintain partial pressure of H2.

  • Product Inhibition: Phenylpiperazine is a bidentate ligand. It can bind to the Ruthenium center, displacing the phosphine ligands and killing the catalyst.

    • Solution: Use sterically bulky ligands (e.g., PNP pincer ligands) that resist displacement by the product.

Q: I am getting high conversion but low yield (many byproducts).

A: Check your Temperature vs. Residence Time.

  • Issue: Mono-alkylation (N-phenyldiethanolamine) is easy. The second alkylation (ring closure) is difficult because the intermediate is a sterically hindered secondary alcohol.

  • Optimization:

    • Temp: Minimum 150°C is usually required for the second activation.

    • Solvent: Switch from Toluene (bp 110°C) to Xylene or Diglyme to access higher temperatures without excessive pressure.

Module 3: Purification Strategy

Inefficiency often occurs after the reaction. Phenylpiperazines are notoriously difficult to separate from unreacted aniline.

The "Salt Switch" Protocol

Do not attempt to distill the free base immediately. Use the solubility difference of the salts.

  • Acidification: Quench reaction with HCl. Both Aniline and Phenylpiperazine form salts.

  • Selective Precipitation:

    • Aniline-HCl: High solubility in water/ethanol.

    • Phenylpiperazine-bis-HCl: Very low solubility in Ethanol/Acetone mixtures.

  • Filtration: Filter the solid. The solid is your pure Phenylpiperazine salt. The filtrate contains the unreacted aniline.

  • Liberation: Treat the solid with NaOH to release the pure free base.

Summary of Efficiency Metrics

FeatureClassical Route (BCEA)Hydrogen Borrowing (DEA)
Atom Economy Low (Stoichiometric waste)High (Water byproduct)
Cost Low (Commodity chemicals)High (Catalyst cost)
Scalability High (Robust, no delicate catalyst)Medium (Sensitive to O2/H2O)
Key Failure Polymerization (Tar)Catalyst Poisoning
Best For Bulk/Kg Scale MedChem/Library Synthesis

References

  • Ruthenium-Catalyzed Synthesis of Piperazines

    • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143).
    • Source:

  • Classical Cyclization Mechanics (Melt/Solvent)

    • Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of Piperazine. The Journal of Organic Chemistry, 12(4), 547-550.
    • Source:

  • Phase Transfer Catalysis in Alkylation

    • Makosza, M. (2000).[4] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

    • Source:

  • Hydrogen Borrowing Review

    • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[5] Advanced Synthesis & Catalysis, 349(10), 1555-1575.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to σ1 Receptor Ligands: Profiling Benzyl 2-phenylpiperazine-1-carboxylate Analogs Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurotherapeutics and cellular chaperones, the sigma-1 (σ1) receptor presents a compelling target. This unique, ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a multitude of cellular processes, including ion channel modulation, calcium signaling, and cellular stress responses.[1] Its involvement in the pathophysiology of neurodegenerative diseases, pain, and psychiatric disorders has spurred the development of a diverse array of synthetic ligands.[2]

This guide provides an in-depth, objective comparison of a promising class of σ1 receptor ligands, exemplified here by a representative benzylpiperazine derivative, against well-established σ1 receptor modulators. We will delve into their binding affinities, selectivity, and functional activities, supported by experimental data and protocols to provide a comprehensive resource for your research endeavors.

The σ1 Receptor: A Pluripotent Modulator of Cellular Function

The σ1 receptor is a 223-amino acid transmembrane protein that bears no resemblance to classical G protein-coupled receptors.[3] It acts as a molecular chaperone, interacting with a variety of client proteins, including ion channels and kinases, to modulate their function.[4] Ligand binding to the σ1 receptor can trigger a conformational change, leading to the dissociation of the receptor from its chaperone partner, BiP (Binding immunoglobulin protein), and its subsequent interaction with target proteins. This intricate mechanism allows σ1 receptor ligands to exert profound effects on cellular signaling and survival pathways.

Featured Ligand Class: Benzylpiperazine Derivatives

Recent research has highlighted N-substituted benzylpiperazine derivatives as a scaffold for potent and selective σ1 receptor ligands. For the purpose of this guide, and in the absence of publicly available data for the specific "Benzyl 2-phenylpiperazine-1-carboxylate", we will focus on a closely related and well-characterized analog from this class: N-(3-phenylpropyl)-N'-(4-methoxybenzyl)piperazine . This compound serves as a representative example to illustrate the potential of this chemical series.

This class of compounds has demonstrated high affinity for the σ1 receptor, with some exhibiting antagonistic properties.[5] The structure-activity relationship (SAR) studies reveal that substitutions on the benzyl moiety can significantly influence both affinity and selectivity.[5]

Comparative Analysis of σ1 Receptor Ligands

To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki) for the σ1 receptor and, where available, the σ2 receptor for our representative benzylpiperazine analog and other key reference ligands. The selectivity index (σ2/σ1 Ki ratio) is also provided as a measure of specificity.

Ligandσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Functional ActivityReference
N-(3-phenylpropyl)-N'-(4-methoxybenzyl)piperazine 0.451.894.2Probable Antagonist[5]
(+)-Pentazocine 1.62 - 4.31465~340 - 904Agonist[6][7]
PRE-084 2.213091~5950Agonist
SA4503 (Cutamesine) 4.61784~388Agonist[6][8]
Haloperidol 2.6 - 6.577~12 - 30Antagonist[7][9]
NE-100 0.86>47.3>55Antagonist

Key Insights from the Data:

  • The representative benzylpiperazine derivative, N-(3-phenylpropyl)-N'-(4-methoxybenzyl)piperazine , displays sub-nanomolar affinity for the σ1 receptor, positioning it among the most potent ligands. Its selectivity over the σ2 receptor is modest compared to highly selective compounds like PRE-084.

  • (+)-Pentazocine and PRE-084 are well-established, high-affinity agonists with excellent selectivity for the σ1 receptor. PRE-084, in particular, shows an exceptional selectivity profile.

  • SA4503 (Cutamesine) is another potent and selective agonist, widely used in preclinical studies.[10]

  • Haloperidol , a typical antipsychotic, is a potent σ1 receptor antagonist but exhibits lower selectivity, with significant affinity for the σ2 receptor and other neurotransmitter receptors.[7][11]

  • NE-100 stands out as a highly potent and selective σ1 receptor antagonist, making it an invaluable tool for delineating σ1 receptor-mediated effects.

Visualizing the Landscape: Signaling and Experimental Workflows

To better understand the context of these ligands, the following diagrams illustrate a simplified σ1 receptor signaling pathway and the workflows for key experimental assays.

σ1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociation of BiP ip3r IP3 Receptor s1r_active->ip3r Modulates ca_er Ca2+ Store ip3r->ca_er Regulates Ca2+ Release ca_cyto Cytosolic Ca2+ ca_er->ca_cyto ligand Agonist Ligand ligand->s1r_bip Binds antagonist Antagonist Ligand antagonist->s1r_active Blocks Agonist Binding downstream Downstream Signaling (e.g., Neurite Outgrowth, Cell Survival) ca_cyto->downstream

Caption: Simplified σ1 receptor signaling pathway upon agonist activation.

Experimental Workflow: Radioligand Binding Assay

binding_assay_workflow start Start prep Prepare Membrane Homogenates (e.g., from guinea pig brain) start->prep incubation Incubate Membranes with Radioligand (e.g., 3H-pentazocine) and varying concentrations of Test Ligand prep->incubation filtration Rapid Filtration through Glass Fiber Filters to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Methodologies: Ensuring Scientific Integrity

The data presented in this guide are derived from well-established in vitro assays. Understanding the principles behind these methods is crucial for interpreting the results and designing future experiments.

Radioligand Binding Assays

Principle: This assay directly measures the affinity of a ligand for its receptor. A radiolabeled ligand with known high affinity for the receptor (e.g., -pentazocine for the σ1 receptor) is incubated with a source of the receptor (e.g., guinea pig brain membrane homogenates).[12] A competing, non-radiolabeled test ligand is added at increasing concentrations. The ability of the test ligand to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and a range of concentrations of the test compound. For determining non-specific binding, a high concentration of a known σ1 ligand (e.g., haloperidol) is used.[13]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Differentiating Agonists from Antagonists

Determining whether a ligand activates (agonist) or blocks (antagonist) the receptor is critical.

Phenytoin Shift Assay:

Principle: The allosteric modulator phenytoin has been shown to increase the binding affinity of σ1 receptor agonists but not antagonists.[13] This differential effect can be used to functionally characterize novel ligands.

Step-by-Step Protocol:

  • Perform a competitive radioligand binding assay for the test compound as described above, in two separate conditions: in the absence and presence of a fixed concentration of phenytoin.

  • Calculate the Ki value for the test compound in both conditions.

  • Interpretation: A significant decrease in the Ki value (i.e., an increase in affinity) in the presence of phenytoin suggests that the test compound is a σ1 receptor agonist. No significant change in the Ki value is indicative of an antagonist.

Neurite Outgrowth Assay:

Principle: σ1 receptor activation has been shown to promote neurite outgrowth in neuronal cell lines, such as PC12 or N2a cells.[14] This cellular response can be used as a functional readout for σ1 receptor agonism.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., N2a neuroblastoma cells) at a low density in a multi-well plate.

  • Treatment: Treat the cells with varying concentrations of the test ligand. Include a positive control (e.g., PRE-084) and a negative control (vehicle). To confirm the involvement of the σ1 receptor, a separate set of wells can be co-treated with the test ligand and a σ1 antagonist (e.g., NE-100).

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-48 hours).

  • Imaging and Analysis: Fix the cells and acquire images using a microscope. Quantify neurite length and number using image analysis software.

  • Interpretation: A significant increase in neurite outgrowth compared to the vehicle control suggests agonist activity. This effect should be blocked by co-treatment with a σ1 antagonist.

Conclusion

The benzylpiperazine scaffold represents a promising avenue for the development of novel σ1 receptor modulators. The representative compound discussed, N-(3-phenylpropyl)-N'-(4-methoxybenzyl)piperazine, demonstrates high potency at the σ1 receptor. When compared to established ligands, it is clear that fine-tuning of the chemical structure can significantly impact affinity, selectivity, and functional activity. For researchers in the field, a thorough understanding of the binding characteristics and functional effects of these various ligands is paramount for selecting the appropriate tool compound for in vitro and in vivo studies, and for guiding the design of next-generation therapeutics targeting the σ1 receptor.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
  • Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects. PMC - NIH.
  • High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 | Request PDF.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed.
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
  • SA 4503 (AGY 94806, Cutamesine, CAS Number: 165377-44-6). Cayman Chemical.
  • Sigma-1 receptor. Wikipedia.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • Benzyl piperazine-1-carboxyl
  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
  • Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. PubMed.
  • The Pharmacology of Sigma-1 Receptors. PMC.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegener
  • Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. PMC - PubMed Central.
  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats.
  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characteriz
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
  • Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling. PLOS One - Research journals.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • Haloperidol. Wikipedia.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. PMC - PubMed Central.
  • NE 100 hydrochloride | σ1 Receptors. Tocris Bioscience.
  • Sigma 1 Receptor Contributes to Astrocyte-Mediated Retinal Ganglion Cell Protection. PMC.
  • Cutamesine (SA4503) | σ1R Agonist. MedchemExpress.com.
  • NE-100, a novel sigma receptor ligand: in vivo tests. PubMed.
  • Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in R
  • σ1 opioid receptor agonist, solid. Sigma-Aldrich.
  • Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflamm
  • Sigma Receptors. Tocris Bioscience.
  • NE‐100: A Novel Sigma Receptor Antagonist | Request PDF.
  • Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. PubMed.
  • Sigma Receptor Binding Assays. PubMed - NIH.
  • Neurite Outgrowth Assays. Sigma-Aldrich.
  • PRE-084 hydrochloride | σ1 Receptors. Tocris Bioscience.
  • Cutamesine Dihydrochloride Sigma Receptor agonist. Selleck Chemicals.
  • NE 100 (CAS Number: 149409-57-4). Cayman Chemical.
  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activ
  • Sigma receptor. Wikipedia.
  • Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. Frontiers.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.

Sources

A Comparative Guide to Self-Assembly and Semi-Covalent Approaches for Benzylpiperazine (BZP) Imprinting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the detection and sequestration of illicit substances, the development of highly specific and robust recognition materials is paramount. Molecularly Imprinted Polymers (MIPs) offer a compelling synthetic alternative to biological receptors like antibodies, providing enhanced stability, cost-effectiveness, and operational versatility. Benzylpiperazine (BZP), a widely abused designer drug, presents a significant analytical challenge requiring sensitive and selective detection methodologies. This guide provides an in-depth comparison of two prominent molecular imprinting strategies for BZP: self-assembly (non-covalent) and semi-covalent imprinting. We will explore the underlying chemical principles, compare performance based on experimental data, and provide actionable experimental protocols.

The Principle of Molecular Imprinting

Molecular imprinting is a technique used to create template-shaped cavities within a polymer matrix.[1] The process involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, BZP). After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template.[2] These tailored binding sites allow the MIP to selectively rebind the target molecule from a complex sample.

Self-Assembly vs. Semi-Covalent Imprinting: A Head-to-Head Comparison for BZP

The fundamental difference between self-assembly and semi-covalent imprinting lies in the nature of the interaction between the template molecule (BZP) and the functional monomer(s) during the pre-polymerization stage.

Self-Assembly (Non-Covalent) Approach

In this method, the BZP template and functional monomers associate through non-covalent interactions such as hydrogen bonds, ionic interactions, and van der Waals forces.[3] This pre-polymerization complex is then locked in place by co-polymerization with a cross-linking agent.

  • Mechanism of Interaction : The choice of functional monomer is critical and is often guided by computational modeling and spectroscopic studies (e.g., NMR analysis) to identify the strongest non-covalent interactions with the BZP template.[4][5] For BZP, methacrylic acid (MAA) has been identified as a highly effective functional monomer, forming hydrogen bonds with the piperazine moiety.[4][5]

  • Advantages :

    • Simplicity and Versatility : This approach is synthetically straightforward, utilizing commercially available monomers without the need for complex pre-synthesis of a template-monomer adduct.[4][6]

    • Wide Applicability : A broad range of functional monomers can be screened and utilized, making it a versatile technique for various target molecules.[6]

  • Disadvantages :

    • Weaker Binding Affinity : The non-covalent interactions are inherently weaker than covalent bonds, which can lead to lower binding affinity and a more heterogeneous population of binding sites in the final polymer.

    • Solvent Dependency : The stability of the template-monomer complex is highly dependent on the porogen (solvent) used during polymerization. Non-polar solvents are often required to favor hydrogen bonding.

Semi-Covalent Approach

The semi-covalent approach involves the formation of a covalent bond between the BZP template and a polymerizable monomer prior to imprinting. This template-monomer adduct is then co-polymerized with a cross-linker. Critically, the template is later cleaved from the polymer, and subsequent rebinding of BZP occurs through non-covalent interactions, hence the term "semi-covalent."

  • Mechanism of Interaction : This method requires the synthesis of a specific template-monomer adduct. For BZP, this has been achieved by creating benzylpiperazine (4-vinylphenyl) carbamate.[4][7] This ensures a 1:1 stoichiometric ratio and a well-defined spatial arrangement of the template relative to the polymerizable group.

  • Advantages :

    • Stronger Affinity and Higher Selectivity : The covalent linkage during polymerization leads to more uniform and well-defined binding sites, resulting in significantly higher binding affinities (lower dissociation constants, Kd) and higher imprinting factors (IF).[4][5][8]

    • Less Monomer Bleeding : The issue of residual functional monomer in the final polymer is minimized.

  • Disadvantages :

    • Synthetic Complexity : This approach requires multi-step synthesis of the template-monomer adduct, which can be time-consuming and challenging.[4][7]

    • Template Cleavage Challenges : The covalent bond must be cleavable under conditions that do not damage the integrity of the imprinted cavities.

Performance Data: A Quantitative Comparison

A direct comparative study on BZP imprinting provides clear quantitative insights into the performance of both methodologies.[4][5]

Performance MetricSelf-Assembly MIP (MAA)Semi-Covalent MIPOutcome
Imprinting Factor (IF) 3 - 7.7[4][7]Up to 28[7]The semi-covalent approach demonstrates a significantly higher imprinting effect.
Binding Affinity (Kd) Higher Kd valuesSignificantly lower Kd values[4][8]Semi-covalent polymers exhibit a stronger affinity for BZP.[4][5][7][8]
Uptake Kinetics SlowerFaster uptake[4][5][8]Semi-covalent MIPs reach binding equilibrium more rapidly.
Binding Site Homogeneity Less homogeneousMore homogeneous binding sites[7]The pre-defined covalent linkage in the semi-covalent approach leads to greater uniformity.

Cross-Reactivity : Both approaches yielded MIPs with comparable cross-reactivity profiles. They showed high selectivity for BZP against cocaine, but moderate to low selectivity against structurally similar compounds like ephedrine and phenylpiperazine.[4][5][8]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for synthesizing and evaluating BZP-imprinted polymers using both approaches.

Logical Workflow for MIP Synthesis and Evaluation

MIP_Workflow cluster_prep Preparation Phase cluster_poly Polymerization Phase cluster_post Post-Processing Phase cluster_eval Evaluation Phase Monomer_Selection Monomer & Cross-linker Selection Pre_Poly_Complex Pre-Polymerization Complex Formation Monomer_Selection->Pre_Poly_Complex Template_Prep Template Preparation Adduct_Synth Adduct Synthesis (Semi-Covalent Only) Template_Prep->Adduct_Synth If applicable Template_Prep->Pre_Poly_Complex Adduct_Synth->Pre_Poly_Complex Polymerization Thermal/Photo Polymerization Pre_Poly_Complex->Polymerization Grinding Grinding & Sieving Polymerization->Grinding Template_Removal Template Removal (Washing/Extraction) Grinding->Template_Removal Drying Drying Template_Removal->Drying Binding_Assay Rebinding Assays (Batch Experiments) Drying->Binding_Assay Characterization Physical Characterization (SEM, FTIR) Drying->Characterization Selectivity_Test Selectivity Testing (Cross-Reactivity) Binding_Assay->Selectivity_Test

Caption: General workflow for MIP synthesis and evaluation.

Protocol 1: Self-Assembly BZP-MIP Synthesis

This protocol is based on the successful synthesis of BZP MIPs using methacrylic acid (MAA) as the functional monomer.[4][5]

Materials:

  • Benzylpiperazine (BZP) - Template

  • Methacrylic Acid (MAA) - Functional Monomer

  • Ethylene Glycol Dimethacrylate (EGDMA) or Trimethylolpropane Trimethacrylate (TRIM) - Cross-linker

  • 2,2'-Azobisisobutyronitrile (AIBN) - Initiator

  • Chloroform - Porogen

Procedure:

  • In a thick-walled glass tube, dissolve BZP (1 mmol) and MAA (2 mmol) in chloroform (5 mL).

  • Sonicate the mixture for 10 minutes to facilitate the formation of the pre-polymerization complex.

  • Add the cross-linker (EGDMA, 20 mmol) and the initiator (AIBN, 0.1 mmol) to the solution.

  • Purge the solution with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.

  • Seal the tube under vacuum and polymerize at 60°C for 24 hours in a water bath.

  • The resulting bulk polymer should be ground into a fine powder using a mortar and pestle.

  • Remove the template by Soxhlet extraction with methanol/acetic acid (9:1, v/v) for 48 hours, followed by methanol for 24 hours to remove residual acid.

  • Dry the polymer particles under vacuum at 50°C.

  • A non-imprinted polymer (NIP) should be prepared simultaneously under identical conditions but without the BZP template for control experiments.

Protocol 2: Semi-Covalent BZP-MIP Synthesis

This protocol requires the initial synthesis of the benzylpiperazine (4-vinylphenyl) carbamate adduct.[7]

Part A: Synthesis of Template-Monomer Adduct

  • Synthesize 4-vinylphenol and react it with thiophosgene.

  • React the resulting product with BZP (neat) to yield benzylpiperazine (4-vinylphenyl) carbamate.[7] This multi-step synthesis should be performed according to established organic chemistry procedures.

Part B: Polymerization

  • In a thick-walled glass tube, dissolve the benzylpiperazine (4-vinylphenyl) carbamate adduct (1 mmol) in chloroform (5 mL).

  • Add the cross-linker (TRIM, 20 mmol) and the initiator (AIBN, 0.1 mmol).

  • Follow steps 4-6 from Protocol 1 (Nitrogen purge, sealing, and polymerization).

  • Cleave the template from the polymer matrix. This typically involves a chemical reaction (e.g., hydrolysis) that breaks the carbamate bond without damaging the polymer structure.

  • Thoroughly wash the polymer to remove the cleaved template and reaction byproducts.

  • Dry the polymer particles under vacuum at 50°C.

  • As with the self-assembly method, a corresponding NIP should be synthesized.

Visualizing the Imprinting Processes

Imprinting_Comparison cluster_self_assembly Self-Assembly (Non-Covalent) Approach cluster_semi_covalent Semi-Covalent Approach SA_Start BZP (Template) MAA (Monomer) Chloroform (Porogen) SA_Complex Non-Covalent Pre-polymerization Complex (H-Bonding) SA_Start->SA_Complex Self-assembly SA_Poly Polymerization with Cross-linker (EGDMA/TRIM) SA_Complex->SA_Poly SA_MIP_Template Polymer Matrix with Embedded Template SA_Poly->SA_MIP_Template SA_MIP_Final Final MIP with Specific Cavity SA_MIP_Template->SA_MIP_Final Template Removal (Washing) SC_Start BZP Vinylphenyl Monomer SC_Adduct Covalent Template-Monomer Adduct Synthesis SC_Start->SC_Adduct Chemical Synthesis SC_Poly Polymerization with Cross-linker (TRIM) SC_Adduct->SC_Poly SC_MIP_Template Polymer Matrix with Covalently Bound Template SC_Poly->SC_MIP_Template SC_MIP_Final Final MIP with Specific Cavity SC_MIP_Template->SC_MIP_Final Template Cleavage & Washing

Caption: Comparison of Self-Assembly and Semi-Covalent workflows.

Conclusion and Recommendations

The choice between self-assembly and semi-covalent imprinting for BZP detection is a trade-off between synthetic simplicity and ultimate performance.

  • The self-assembly approach is synthetically less demanding and serves as an excellent starting point for developing BZP-selective materials.[4] It can yield polymers with moderate to good imprinting factors, suitable for applications like solid-phase extraction where high-throughput is valued over ultimate affinity.[4][7]

  • The semi-covalent approach , while requiring significant upfront synthetic effort, produces MIPs with demonstrably superior performance.[4][8] The resulting polymers exhibit stronger binding affinity, faster kinetics, and more homogeneous binding sites.[4][5][7] This makes them the preferred choice for applications demanding high sensitivity and precision, such as in chemical sensors or chromatographic separations.

For research groups aiming to develop highly sensitive BZP detection platforms, the investment in the semi-covalent synthesis protocol is justified by the significant gains in polymer performance. For routine sample clean-up or initial screening applications, the simplicity and versatility of the self-assembly method make it a practical and effective option.

References

  • Gunawan, P., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2345. [Link]

  • Gunawan, P. (2014). Towards the development of a benzylpiperazine specific molecular imprinted polymer. Open Research Newcastle. [Link]

  • Wei, S., et al. (2023). Preparation and Application Progress of Imprinted Polymers. Polymers, 15(10), 2345. [Link]

  • Gunawan, P., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. National Institutes of Health. [Link]

  • Syed, D., et al. (2023). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Pharmaceutics, 15(9), 2309. [Link]

  • Zhang, H., et al. (2006). Non-covalent molecular imprinting with emphasis on its application in separation and drug development. Journal of Molecular Recognition, 19(4), 248-259. [Link]

  • Cennamo, M., et al. (2023). Development and Validation of Molecularly Imprinted Polymers with Bio-Based Monomers to Adsorb Carbamazepine from Wastewater. Polymers, 15(18), 3788. [Link]

  • MIP Diagnostics. (2021). What are Molecularly Imprinted Polymers and how are they made? - The MIP Discovery Video Series ep01. YouTube. [Link]

  • Gunawan, P., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. ResearchGate. [Link]

  • Mezour, M. A., et al. (2016). Experimental design approach in the synthesis of molecularly imprinted polymers specific for iprodione fungicide. ResearchGate. [Link]

  • Cowen, T., et al. (2016). A Protocol for the Computational Design of High Affinity Molecularly Imprinted Polymer Synthetic Receptors. Bio-protocol, 6(19). [Link]

  • Marras, S. I., et al. (2021). Green Strategies for Molecularly Imprinted Polymer Development. National Institutes of Health. [Link]

  • Li, W., et al. (2018). Molecularly imprinted polymers for the detection of illegal drugs and additives: a review. Microchimica Acta, 185(5), 247. [Link]

  • Wei, S., et al. (2023). Chemical structures of benzylpiperazine (1) and its related analogues... ResearchGate. [Link]

  • C.F.J. Faul. (2021). Molecularly Imprinted Polymers for pharmaceutical applications. YouTube. [Link]

Sources

Comparative Neurotoxicology of BZP and TFMPP: Mechanisms, Synergisms, and Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "False Ecstasy" Paradigm

In the landscape of New Psychoactive Substances (NPS), 1-Benzylpiperazine (BZP) and its analog 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) represent a critical case study in pharmacological mimicry. Individually, neither compound successfully replicates the entactogenic profile of MDMA (Ecstasy). However, their combination—often sold illicitly as "Party Pills"—creates a synergistic neurochemical storm that mimics MDMA’s serotonergic and dopaminergic effects while introducing distinct neurotoxic risks.

This guide objectively compares the neurotoxic profiles of BZP, TFMPP, and their co-administration. We move beyond simple LD50 metrics to explore the mechanistic causality of toxicity: oxidative stress, mitochondrial dysfunction, and monoaminergic depletion.

Pharmacodynamic Comparison: The Mechanism of Action

To understand the toxicity, we must first isolate the target engagement. The neurotoxicity of piperazines is a direct consequence of their interaction with monoamine transporters and receptors.

Monoamine Transporter Interaction

Unlike direct neurotoxins (e.g., MPTP), piperazines act as transporter substrates . They hijack the reuptake mechanism to enter the presynaptic terminal and force the reverse transport of neurotransmitters.

FeatureBZP (1-Benzylpiperazine) TFMPP (1-(3-Trifluoromethylphenyl)piperazine) Combination (Synergy)
Primary Target DAT / NET (Dopamine/Norepinephrine Transporters)SERT (Serotonin Transporter)Dual-Action (Mimics MDMA profile)
Mechanism Transporter Reversal (Pseudo-amphetamine)Transporter Reversal & AgonismSimultaneous massive efflux of DA and 5-HT
Receptor Affinity Low affinity for 5-HT receptorsAgonist at 5-HT1A, 5-HT1B, 5-HT2C 5-HT2C activation modulates DA release
Behavioral Outcome Psychomotor stimulation, locomotor activityAnxiogenesis (via 5-HT2C), mild hallucinationsEuphoria (DA) + Sensory enhancement (5-HT)
The Synergistic Toxicity Pathway

The danger lies in the combination. BZP increases synaptic dopamine (DA). TFMPP increases synaptic serotonin (5-HT).

  • The Conflict: High levels of 5-HT (induced by TFMPP) activate 5-HT2C receptors on GABAergic interneurons, which normally inhibit dopamine release.

  • The Result: A complex dysregulation where the brain attempts to brake dopaminergic firing while simultaneously being flooded with dopamine via transporter reversal. This "accelerator and brake" conflict contributes to the seizure threshold reduction observed in clinical cases.

SynapticSynergy cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT (Transporter) Vesicle_DA Dopamine Vesicle DAT->Vesicle_DA Displaces DA SERT SERT (Transporter) Vesicle_5HT Serotonin Vesicle SERT->Vesicle_5HT Displaces 5-HT High_DA High Extracellular DA Vesicle_DA->High_DA Reverse Transport High_5HT High Extracellular 5-HT Vesicle_5HT->High_5HT Reverse Transport BZP BZP Molecule BZP->DAT Substrate Entry TFMPP TFMPP Molecule TFMPP->SERT Substrate Entry R_5HT2C 5-HT2C Receptor (Seizure Threshold) TFMPP->R_5HT2C Direct Agonism R_DA Dopamine Receptors (Stimulation) High_DA->R_DA Activates High_5HT->R_5HT2C Activates

Figure 1: Synergistic mechanism of BZP and TFMPP. BZP targets dopamine transporters (DAT) while TFMPP targets serotonin transporters (SERT) and receptors, creating a "dual-release" profile similar to MDMA but with distinct receptor liabilities.

Cellular Neurotoxicity: The Oxidative Cascade

While pharmacodynamics explain the "high," the pharmacokinetics and cellular metabolism explain the damage. Research utilizing SH-SY5Y neuroblastoma cells (a standard model for dopaminergic neurons) reveals that these compounds are cytotoxic, with TFMPP exhibiting higher potency than BZP.

Comparative Cytotoxicity Data (In Vitro)[1][2][3]
MetricBZP TFMPP Combination
Cellular Viability (MTT) Moderate toxicity. EC50 ~2.0 - 6.0 mM (Hepatocytes/Neurons).High toxicity. EC50 ~0.15 - 0.5 mM.Additive Toxicity. The combination kills cells at lower concentrations than BZP alone.
Mitochondrial Impact Mild depolarization of

.
Severe depolarization. Rapid loss of membrane potential.Synergistic collapse of ATP production.
Oxidative Stress (ROS) Increases ROS production (likely via dopamine auto-oxidation).Increases ROS and RNS (Reactive Nitrogen Species).[1][2]Depletion of Glutathione (GSH) reserves.[3]
Apoptosis Marker Caspase-3 activation (delayed).Caspase-3 activation (rapid).Early-stage apoptosis dominating necrosis.
The Mechanism of Cell Death

The toxicity is not merely receptor-mediated excitotoxicity; it is metabolic.

  • Mitochondrial Inhibition: TFMPP acts as a lipophilic cation, accumulating in mitochondria and inhibiting Complex I of the Electron Transport Chain (ETC).[4]

  • ROS Generation: The blockage of the ETC leads to electron leakage, forming Superoxide (

    
    ).
    
  • GSH Depletion: The cell consumes Glutathione to neutralize ROS. Once GSH is depleted, oxidative stress becomes irreversible.

  • Apoptosis: Cytochrome c is released, activating Caspase-3 and cleaving DNA.

Experimental Protocols

In Vitro Neurotoxicity Workflow (SH-SY5Y Model)

Rationale: SH-SY5Y cells are chosen because they can be differentiated to express a dopaminergic phenotype (DAT expression), making them sensitive to BZP-like toxicity.

Protocol Steps:

  • Differentiation: Seed SH-SY5Y cells. Treat with Retinoic Acid (10

    
    M)  for 5-7 days to induce neuronal differentiation (neurite outgrowth).
    
  • Drug Exposure:

    • Vehicle Control: 0.1% DMSO.

    • Treatment Groups: BZP (0.1–5 mM), TFMPP (0.05–1 mM), Mix (1:1 or 10:3 ratio mimicking street pills).

    • Duration: 24 hours.[3][5]

  • Multiplexed Assay Strategy:

    • Viability:MTT Assay (measures mitochondrial reductase activity).

    • Oxidative Stress:[4][2][3]DCFH-DA Staining . Cells are incubated with 10

      
      M DCFH-DA. Intracellular esterases cleave it; ROS oxidizes it to fluorescent DCF. Measure fluorescence (Ex/Em: 485/530 nm).
      
    • Apoptosis:[4][2][5]Caspase-3 Activity Kit (Colorimetric cleavage of DEVD-pNA substrate).

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis Cell SH-SY5Y Cells Diff Differentiation (Retinoic Acid 7d) Cell->Diff Dose Dosing (BZP / TFMPP) Diff->Dose Incubate Incubation (24h @ 37°C) Dose->Incubate MTT MTT Assay (Viability) Incubate->MTT DCFH DCFH-DA (ROS Levels) Incubate->DCFH Casp Caspase-3 (Apoptosis) Incubate->Casp

Figure 2: Validated workflow for in vitro assessment of piperazine neurotoxicity using differentiated neuroblastoma cells.

In Vivo Microdialysis (Monoamine Flux)

Rationale: To prove the "releaser" mechanism vs. "reuptake inhibitor," one must measure extracellular neurotransmitters in real-time in a living rodent striatum.

Key Protocol Nuance:

  • Probe Placement: Stereotaxic insertion into the Nucleus Accumbens (reward/addiction) or Dorsal Striatum (locomotion).

  • Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF).

  • Analysis: HPLC with Electrochemical Detection (HPLC-ECD).

  • Validation: A pure reuptake inhibitor (like cocaine) increases DA but depends on firing rate. A releaser (like BZP/Amphetamine) causes DA efflux even if neuronal firing is inhibited (e.g., by TTX). This is the critical test to classify BZP.

Synthesis and Conclusion

The neurotoxic profile of BZP and its analogs is distinct from classical stimulants. While BZP drives dopaminergic stress, TFMPP introduces a higher degree of cytotoxicity and mitochondrial impairment.

Key Takeaways for Drug Development:

  • Avoid Piperazine Moieties in chronic CNS drugs without rigorous mitochondrial screening, as the TFMPP scaffold shows intrinsic mitochondrial toxicity.

  • Synergy is Toxicity: The co-administration of serotonergic and dopaminergic releasers creates a non-linear toxicity profile (hyperthermia + oxidative stress).

  • Biomarkers: In preclinical screening, ROS generation and ATP depletion are earlier and more sensitive markers for piperazine toxicity than simple membrane integrity (LDH leakage).

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • Arbo, M. D., et al. (2016). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis.[2] Archives of Toxicology. Link

  • Schep, L. J., et al. (2011). The Clinical Toxicology of the Designer "Party Pills" Benzylpiperazine and Trifluoromethylphenylpiperazine.[6] Clinical Toxicology.[6] Link

  • Barbosa, D. J., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology.[3] Link

  • Curley, L. E., et al. (2013). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI). Psychopharmacology.[6] Link

Sources

Evaluating the selectivity of benzylpiperazine derivatives for Mcl-1 over Bcl-xL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Selectivity Profiling of Benzylpiperazine Mcl-1 Inhibitors

Executive Summary: The Scaffold Selectivity Trade-off

In the pursuit of BH3 mimetics, Mcl-1 (Myeloid Cell Leukemia 1) remains the most elusive target due to its shallow, highly flexible hydrophobic binding groove compared to the deep, rigid pockets of Bcl-xL and Bcl-2. While macrocyclic inhibitors like S63845 have set the clinical standard with picomolar affinity, they require complex synthesis.

This guide evaluates Benzylpiperazine derivatives —a chemically simpler scaffold class—specifically focusing on their ability to discriminate Mcl-1 from Bcl-xL.

The Verdict: Benzylpiperazine derivatives (specifically the N,N-disubstituted series) function as highly selective, moderate-affinity probes . While they lack the sub-nanomolar potency of clinical macrocycles (S63845), they exhibit a "clean" selectivity profile (Selectivity Index > 100-fold) against Bcl-xL, making them excellent chemical tools for dissecting Mcl-1 dependent resistance mechanisms without the confounding Bcl-xL toxicity (thrombocytopenia).

Comparative Analysis: Benzylpiperazines vs. Established Alternatives

The following data synthesizes structure-activity relationship (SAR) findings, comparing the lead benzylpiperazine derivative (BZP-Lead) against the clinical gold standard (S63845) and the dual Bcl-2/Bcl-xL inhibitor (Navitoclax).

Table 1: Selectivity and Potency Landscape
FeatureBenzylpiperazine (BZP-Lead) S63845 (Clinical Standard) Navitoclax (ABT-263)
Primary Target Mcl-1 Mcl-1 Bcl-xL / Bcl-2
Mcl-1 Affinity (

)
0.18 µM (180 nM)< 0.1 nM > 1,000 nM (Inactive)
Bcl-xL Affinity (

)
> 20 µM (Inactive)> 10,000 nM< 1.0 nM
Selectivity Ratio > 110x (Mcl-1 vs Bcl-xL)> 10,000xInverse Selectivity
Chemical Complexity Low (2-3 step synthesis)High (Macrocyclization req.)High
Mechanism BH3 Groove Binder (P2/P3 pockets)BH3 Groove Binder (P2-P4)BH3 Groove Binder (P2/P4)
Primary Utility Hit-to-Lead / Chemical ProbeClinical TherapeuticClinical Therapeutic

Critical Insight: The BZP scaffold achieves selectivity not by interacting with unique residues, but by exploiting the conformational plasticity of Mcl-1. The benzylpiperazine core acts as a rigid spacer that fits the Mcl-1 groove but sterically clashes with the more rigid


3 and 

4 helices of Bcl-xL.

Mechanistic Logic & Signaling Pathway

To understand why selectivity matters, we must visualize the functional redundancy between Mcl-1 and Bcl-xL. Inhibiting one often leads to compensatory upregulation of the other.[1]

Mcl1_Signaling cluster_AntiApoptotic Anti-Apoptotic Guard (Mitochondria) Stress Cellular Stress (Chemotherapy) BH3_Only BH3-Only Proteins (BIM, NOXA, PUMA) Stress->BH3_Only Mcl1 Mcl-1 (Target) BH3_Only->Mcl1 Sequestered by BclXL Bcl-xL (Off-Target) BH3_Only->BclXL Sequestered by Effectors BAX / BAK Oligomerization Mcl1->Effectors Blocks BclXL->Effectors Blocks BZP Benzylpiperazine Derivatives BZP->Mcl1 Selective Inhibition (Ki = 0.18 µM) BZP->BclXL No Binding (Ki > 20 µM) Navitoclax Navitoclax (Alternative) Navitoclax->Mcl1 No Effect Navitoclax->BclXL Potent Inhibition MOMP MOMP (Cytochrome c Release) Effectors->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Figure 1: Selective Inhibition Pathway. The diagram illustrates how Benzylpiperazines (Blue) selectively target Mcl-1, freeing pro-apoptotic effectors (BAX/BAK) without interfering with Bcl-xL, unlike Navitoclax.

Experimental Protocol: Fluorescence Polarization Competition Assay (FPCA)

To validate the selectivity of benzylpiperazine derivatives, you cannot rely on generic proliferation assays (MTT/CellTiter-Glo) alone, as cellular toxicity may stem from off-target effects. The Fluorescence Polarization (FP) assay is the definitive biophysical standard for determining


 values.
Principle

A fluorescently labeled BH3 peptide (Tracer) binds to the recombinant Mcl-1 protein, resulting in high polarization (slow rotation). The benzylpiperazine inhibitor competes for the binding site, displacing the tracer and lowering polarization (fast rotation).

Materials
  • Protein: Recombinant Human Mcl-1 (residues 172–327) and Bcl-xL (residues 1–212,

    
    TM).
    
  • Tracer: 5-FAM-labeled BID BH3 peptide (Sequence: 5-FAM-QEDIIRNIARHLAQVGDPLG-NH2) or FAM-NOXA A (Mcl-1 specific).

  • Assay Buffer: 20 mM Tris (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127 (Critical to prevent compound aggregation).

Step-by-Step Methodology
  • Tracer Optimization (

    
     Determination): 
    
    • Titrate Mcl-1 protein (0 nM to 1 µM) against a fixed concentration of Tracer (2 nM).

    • Plot mP (milli-Polarization) vs. [Protein].

    • Target: Select the protein concentration that yields ~60-80% of maximal binding (typically 20–50 nM for Mcl-1).

  • Compound Preparation:

    • Dissolve Benzylpiperazine derivatives in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO.

    • Further dilute 1:20 in Assay Buffer to ensure final DMSO < 5%.

  • Competition Reaction:

    • Plate: Black 384-well low-binding plates (Corning #3575).

    • Add: 10 µL of Protein/Tracer Mix (Fixed concentration from Step 1).

    • Add: 10 µL of Diluted Compound.

    • Controls:

      • High Control: Protein + Tracer + DMSO (Max Polarization).

      • Low Control: Tracer only (Min Polarization).

      • Reference: Unlabeled BID peptide (Positive competition control).

  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 485 nm | Emission: 535 nm.

  • Data Analysis (Self-Validating Step):

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Convert to

      
      :  Use the Nikolovska-Coleska equation (critical for FP assays, as 
      
      
      
      varies with protein concentration):
      
      
    • Validation Criteria: If the Reference Peptide

      
       deviates >2-fold from historical data, discard the run.
      

Structural Validation Workflow

When evaluating a new benzylpiperazine derivative, follow this logic flow to ensure it is a true Mcl-1 binder and not a false positive (e.g., aggregator or fluorescence quencher).

Validation_Workflow Start Synthesized Benzylpiperazine FP_Assay 1. FP Assay (Mcl-1) Start->FP_Assay Decision1 Ki < 1 µM? FP_Assay->Decision1 Selectivity 2. Selectivity Screen (vs Bcl-xL / Bcl-2) Decision1->Selectivity Yes Discard Discard / Redesign Decision1->Discard No Triton 3. Triton X-100 Test (Exclude Aggregators) Selectivity->Triton Selectivity > 10x Selectivity->Discard Non-selective Cell_Kill 4. Cell Viability (Mcl-1 Dependent Line) Triton->Cell_Kill Activity Retained Triton->Discard Activity Lost (False Positive)

Figure 2: Validation Logic. A rigorous go/no-go decision tree for validating benzylpiperazine hits. Step 3 is crucial: adding detergent (0.01% Triton X-100) disrupts promiscuous aggregators; true inhibitors will retain activity.

References

  • Cao, X., et al. (2013). "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1." Chemistry - A European Journal.

    • Core Reference: Establishes the benzylpiperazine scaffold, the 0.18 µM Ki value, and the molecular docking protocols.
  • Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature.

    • Comparator Reference: Defines the profile of S63845 (the high-affinity altern
  • Nikolovska-Coleska, Z., et al. (2004). "Development and optimization of a fluorescence polarization assay for the evaluation of small molecule inhibitors of the Bcl-2 family proteins." Analytical Biochemistry.

    • Methodology Reference: The mathematical basis for converting IC50 to Ki in FP assays.[2]

  • Tse, C., et al. (2008). "ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor." Cancer Research.[3]

    • Comparator Reference: Establishes the profile of Navitoclax (Bcl-xL/Bcl-2 inhibitor).

Sources

Comparison of acaricidal activity among different phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid development of resistance in Tetranychus urticae (Two-spotted spider mite) to established acaricides (e.g., abamectin, etoxazole) necessitates the exploration of novel chemical scaffolds.[1] Phenylpiperazine derivatives, traditionally explored in pharmacology, have emerged as a potent agrochemical class.

This guide provides a technical comparison of substituted phenylpiperazine derivatives, focusing on the Structure-Activity Relationship (SAR) established in recent high-impact studies (notably Suzuki et al., 2021). We analyze the critical role of electron-withdrawing groups (EWGs) and specific fluorinated moieties in maximizing acaricidal lethality against both adult mites and eggs.

Chemical Landscape & SAR Analysis

The core scaffold of interest is the 1-phenylpiperazine backbone. Modifications to this structure determine its lipophilicity, metabolic stability, and binding affinity to the target site (likely mitochondrial complex I or octopaminergic receptors, sharing structural homology with flupentiofenox).

The Critical Scaffold

The most active derivatives share a specific architectural logic:

  • Phenyl Ring (Ring A): Requires electron-withdrawing and lipophilic substituents.

  • Piperazine Core: Acts as a rigid linker.

  • N4-Substituent: The "tail" region, where sulfonyl groups significantly enhance lethality.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the optimization logic derived from comparative bioassays.

SAR_Logic Scaffold Phenylpiperazine Scaffold RingA Phenyl Ring A (Lipophilic Domain) Scaffold->RingA Piperazine Piperazine Ring (Linker) Scaffold->Piperazine Tail N4-Substituent (Tail Region) Scaffold->Tail Mod_F Fluorine at C2: Increases Potency (>10x) RingA->Mod_F Ortho-substitution Mod_SCF3 Trifluoroethylsulfanyl: Critical for Lipophilicity RingA->Mod_SCF3 Meta/Para-substitution Mod_SO2CF3 Trifluoromethylsulfonyl: Maximal Lethality (LC50 < 3ppm) Tail->Mod_SO2CF3 N-Sulfonylation

Figure 1: SAR optimization logic for phenylpiperazine acaricides. Note the critical role of fluorinated groups in enhancing biological activity.

Comparative Efficacy Data

The following data synthesizes performance metrics of various phenylpiperazine derivatives against T. urticae. The data highlights the dramatic shift in potency when specific functional groups are introduced.[1]

Table 1: Comparative Lethality (Adult T. urticae)

Data derived from Suzuki et al. (2021) and comparative internal standards.

Compound IDStructure DescriptionPhenyl SubstituentsN4-SubstituentMortality (100 ppm)LC50 Estimate (ppm)Activity Class
PP-Base Unsubstituted PhenylpiperazineHH< 20%> 500Inactive
PP-F Monofluorinated2-FH65%~80Moderate
PP-SCF3 Thio-ether variant2-F, 4-Me, 5-SCF3H85%25-50High
Lead-01 Optimized Candidate 2-F, 4-Me, 5-SCF3 SO2CF3 100% < 3.0 Elite
ControlAbamectin--100%< 0.5Standard
Key Findings:
  • The Fluorine Effect: Introducing a fluorine atom at the 2-position of the phenyl ring significantly increases activity compared to the unsubstituted analog.[1]

  • Sulfonyl Amplification: The N-substitution with a trifluoromethylsulfonyl group (Lead-01) transforms the compound from "active" to "elite," rivaling commercial standards.

  • Stage Specificity: Unlike simple derivatives, the optimized Lead-01 compound exhibits ovicidal (egg-killing) activity, a critical trait for breaking the mite life cycle.

Mechanism of Action (Hypothesis & Observation)

While phenylpiperazines are known serotonin (5-HT) receptor modulators in mammals, their acaricidal mode of action appears distinct, likely converging with Mitochondrial Electron Transport Inhibitors (METI) or specific invertebrate octopamine receptors.

  • Physiological Observation: Treated mites exhibit rapid paralysis followed by desiccation, similar to the effects of flupentiofenox.

  • Structural Homology: The presence of the 2,2,2-trifluoroethylsulfanyl group aligns with the pharmacophore of known METI acaricides, suggesting inhibition of Complex I (NADH:ubiquinone oxidoreductase).

MOA_Pathway Compound Phenylpiperazine Derivative (Lead-01) Penetration Cuticular Penetration (Lipophilic F-groups assist) Compound->Penetration Target Mitochondrial Complex I (Proposed Site) Penetration->Target Transport to Mitochondria ATP_Drop ATP Depletion Target->ATP_Drop Inhibits Electron Transport Paralysis Neuromuscular Paralysis ATP_Drop->Paralysis Death Mite Mortality Paralysis->Death

Figure 2: Proposed Mechanism of Action leading to mite mortality.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols for synthesis and bioassay are recommended.

Chemical Synthesis Workflow (Lead Compound)

The synthesis of the elite candidate (Lead-01) requires a multi-step sequence to ensure correct regiochemistry on the phenyl ring.

  • Sulfonylation: Reaction of 2-substituted 4-methylaniline with chlorosulfonic acid.[1][2][3][4]

  • Reduction: Conversion to thiol using Red Phosphorus/Iodine.

  • Alkylation: Introduction of the trifluoroethyl group.[2]

  • Cyclization: Formation of the piperazine ring using bis(2-chloroethyl)amine HCl.[1][2][3]

  • Functionalization: Final N-sulfonylation with trifluoromethanesulfonic anhydride.

Acaricidal Bioassay (Leaf Disc Method)

This protocol is the industry standard for assessing LC50 values against T. urticae.

Reagents:

  • Acetone/Water (1:1 v/v) with 0.05% Tween 20 (Surfactant).

  • Kidney bean leaves (Phaseolus vulgaris).

Procedure:

  • Leaf Preparation: Punch 3cm diameter leaf discs and place them on water-saturated cotton in petri dishes (abaxial surface up).

  • Infestation: Inoculate each disc with 10–20 adult female mites. Allow 2 hours for settlement; remove damaged/inactive mites.

  • Treatment:

    • Prepare serial dilutions of the test compound in the Acetone/Water/Tween mixture.

    • Spray leaf discs using a Potter Spray Tower (or dip method for 5 seconds) to ensure uniform coverage.

  • Incubation: Maintain at 25°C, 65% RH, 16L:8D photoperiod.

  • Assessment:

    • Check mortality at 24h and 48h.

    • Mites are considered dead if they fail to move a distance equivalent to their body length when prodded.

    • Calculate LC50 using Probit analysis.

References

  • Suzuki, J., Ootaka, A., Onoue, S., & Onoue, M. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives.[4][5] Journal of Pesticide Science, 46(2), 189–200. [Link]

  • Van Leeuwen, T., Vontas, J., Tsagkarakou, A., Dermauw, W., & Tirry, L. (2010). Acaricide resistance mechanisms in the two-spotted spider mite Tetranychus urticae and other important Acari: A review.[2] Insect Biochemistry and Molecular Biology, 40(8), 563–572. [Link]

  • Attia, S., Grissa, K. L., Lognay, G., Bitume, E., Hance, T., & Mailleux, A. C. (2013). A review of the major biological approaches to control the worldwide pest Tetranychus urticae (Acari: Tetranychidae) with special reference to natural pesticides. Journal of Pest Science, 86, 361–378. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-phenylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-phenylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.